N-Boc-Phe-Leu-Phe-Leu-Phe
Description
BenchChem offers high-quality N-Boc-Phe-Leu-Phe-Leu-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-Phe-Leu-Phe-Leu-Phe including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-NSDPJUTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Understanding the Significance of N-Boc-Phe-Leu-Phe-Leu-Phe
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-Phe-Leu-Phe-Leu-Phe
This guide provides a comprehensive technical overview of the pentapeptide N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, analytical characterization, and biological significance, offering field-proven insights and detailed protocols to empower your research endeavors.
N-Boc-Phe-Leu-Phe-Leu-Phe is a synthetic, N-terminally protected pentapeptide composed of alternating phenylalanine (Phe) and leucine (Leu) residues. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group in peptide synthesis that prevents unwanted reactions at the N-terminus. This peptide has garnered significant attention in the scientific community primarily for its role as a potent antagonist of Formyl Peptide Receptors (FPRs).[1][2]
FPRs are a class of G protein-coupled receptors crucial to the innate immune system, recognizing formylated peptides from bacteria and mitochondria to initiate inflammatory responses.[3] By acting as a competitive inhibitor, N-Boc-Phe-Leu-Phe-Leu-Phe blocks these receptors, making it an invaluable tool for studying inflammatory pathways and a potential candidate for therapeutic development in inflammation-related diseases.[2][4] Its chemotactic inhibitory properties allow researchers to dissect the mechanisms of neutrophil migration and activation.[2]
Core Physicochemical Properties
The physical and chemical characteristics of N-Boc-Phe-Leu-Phe-Leu-Phe dictate its handling, storage, and application in experimental settings. The high proportion of hydrophobic residues (three phenylalanines and two leucines) is a dominant factor in its behavior.
| Property | Value | Source(s) |
| Molecular Formula | C44H59N5O8 | [1][2] |
| Molecular Weight | ~785.98 g/mol | [1] |
| CAS Number | 73572-58-4 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (Typical) | >95% (as determined by HPLC) | [2] |
| Solubility | Insoluble in water.[2][5] Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and 80% Methanol (MeOH).[2][5] | |
| Storage | Recommended storage at -20°C in a tightly sealed container to prevent degradation.[2] For long-term preservation of stock solutions, -80°C is advised.[4] |
Expert Insight: The poor aqueous solubility is a direct consequence of the peptide's sequence. The bulky, nonpolar side chains of phenylalanine and leucine dominate the molecule's character. This necessitates the use of organic solvents like DMSO to prepare stock solutions for biological assays. When diluting these stocks into aqueous buffers, it is critical to do so incrementally and with vigorous mixing to avoid precipitation.
Synthesis and Purification: A Methodological Overview
The synthesis of a pentapeptide like N-Boc-Phe-Leu-Phe-Leu-Phe is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The Boc strategy, while a more traditional approach compared to Fmoc chemistry, is robust and effective.
Causality in Synthesis: The choice of SPPS is based on its efficiency. By anchoring the C-terminal amino acid to a solid resin support, excess reagents and by-products from each coupling step can be easily washed away, driving the reaction to completion without the need for complex purification of intermediates. The Boc protecting group is acid-labile, which dictates the chemistry used in the deprotection steps.
Standard Boc-SPPS Protocol
-
Resin Preparation: The C-terminal phenylalanine is first attached to a suitable resin (e.g., Merrifield resin).
-
Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Neutralization: The newly formed ammonium salt is neutralized with a base, such as Diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid (Boc-Leu-OH) is activated using a coupling agent (e.g., DCC/HOBt or HCTU/HATU) and added to the resin to form the peptide bond.[6][7] The reaction's completion is monitored (e.g., via a Kaiser test).
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Phe, then Leu, then Phe).
-
Final Cleavage: Once the full peptide is assembled, it is cleaved from the resin support using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step also removes the side-chain protecting groups, though Phe and Leu do not require them.
-
Precipitation & Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized to yield a crude powder.[7]
Purification via RP-HPLC
The crude peptide requires purification, almost universally accomplished by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Principle: The hydrophobic nature of N-Boc-Phe-Leu-Phe-Leu-Phe makes it well-suited for RP-HPLC. It will bind strongly to the nonpolar stationary phase (e.g., C18 silica) and elute at a high concentration of organic solvent.
-
Mobile Phase: A typical mobile phase consists of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). TFA is used to improve peak shape and solubilize the peptide.
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. Purer fractions are collected based on UV absorbance (typically at 214 or 280 nm).
-
Final Step: The collected fractions are pooled and lyophilized to obtain the final, pure peptide.
Visualization: Synthesis and Purification Workflow
Caption: Boc-SPPS and purification workflow for N-Boc-Phe-Leu-Phe-Leu-Phe.
Analytical Characterization
To ensure the integrity of experimental results, the identity, purity, and concentration of the peptide must be rigorously verified. Each analytical technique provides a piece of a self-validating system.
Protocol: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Gradient: Run a linear gradient, for example, 5% to 95% B over 20 minutes.
-
Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 257 nm (for the phenylalanine side chains).
-
Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
Mass Spectrometry for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming the molecular weight of peptides.
-
Expected Mass: The calculated monoisotopic mass of C44H59N5O8 is ~785.44 Da.
-
Expected Ions: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]+ at m/z ≈ 786.45. Other adducts, such as [M+Na]+ at m/z ≈ 808.43, may also be present.
-
Interpretation: The presence of the correct molecular ion peak provides definitive confirmation of the peptide's identity.
NMR Spectroscopy for Structural Verification
While full 2D NMR analysis is complex, a simple 1D ¹H NMR spectrum can provide valuable structural confirmation.
-
Aromatic Region (δ ≈ 7.0-7.5 ppm): The protons on the three phenylalanine rings will appear in this region.
-
Amide Region (δ ≈ 6.5-8.5 ppm): The N-H protons of the peptide backbone will be visible here.
-
Aliphatic Region (δ ≈ 0.8-4.5 ppm): This complex region will contain signals from the leucine side chains, the α-protons, and the β-protons of phenylalanine.
-
Boc Group (δ ≈ 1.4 ppm): A characteristic large singlet corresponding to the nine equivalent protons of the tert-butyl group will be present.[8]
Visualization: Analytical Validation Workflow
Caption: A self-validating workflow for peptide characterization.
Biological Activity and Handling in Assays
N-Boc-Phe-Leu-Phe-Leu-Phe is primarily used as a selective antagonist for Formyl Peptide Receptors, particularly in studies of inflammation and chemotaxis.[1][2]
Mechanism of Action
FPRs, when activated by their agonists (like the bacterial peptide fMLF), trigger a G-protein-mediated signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). N-Boc-Phe-Leu-Phe-Leu-Phe competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting these downstream effects.
Visualization: FPR Antagonism Pathway
Caption: N-Boc-FLFLF blocks agonist binding to the FPR receptor.
Protocol: Preparation of Stock Solutions for Biological Assays
The success of in vitro and in vivo experiments hinges on the correct preparation of the peptide.
-
Weighing: Carefully weigh the lyophilized peptide powder in a sterile microcentrifuge tube. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Add the required volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).[2] Vortex thoroughly until the powder is completely dissolved. Sonication may be used cautiously if dissolution is slow.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C.[2][4] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide and introduce moisture.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare the final working solution by diluting the DMSO stock into the appropriate aqueous cell culture medium or buffer. Perform this dilution serially and with immediate, vigorous mixing to prevent the peptide from precipitating out of solution.
Conclusion
N-Boc-Phe-Leu-Phe-Leu-Phe is a well-characterized and indispensable tool for researchers investigating the roles of Formyl Peptide Receptors in immunity and inflammation. Its highly hydrophobic nature defines its properties, from its solubility profile to the methods required for its purification and analysis. A thorough understanding of its chemical characteristics, coupled with rigorous validation and proper handling techniques, is paramount for generating reliable and reproducible scientific data. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this potent FPR antagonist in a research setting.
References
-
MP Biomedicals. N-T-Boc-Phe-Leu-Phe-Leu-Phe. [Link]
-
MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]
-
PubChem, National Institutes of Health. Boc-Phe-Leu-OMe. [Link]
-
The Journal of Organic Chemistry. Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]
-
ACS Nano. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. [Link]
-
Aapptec Peptides. Boc-Phe-OH. [Link]
-
Acta Poloniae Pharmaceutica. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. [Link]
-
PubMed, National Institutes of Health. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. [Link]
-
PubChem, National Institutes of Health. Boc-Met-Leu-Phe-OH. [Link]
-
ResearchGate. ¹H NMR spectra of N-Boc dipeptides. [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. innopep.com [innopep.com]
- 3. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Biological Activity and Application of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2)
[1]
Executive Summary
N-Boc-Phe-Leu-Phe-Leu-Phe (commonly referred to as Boc-2 or Boc-FLFLF ) is a synthetic pentapeptide and a potent, selective antagonist of the Formyl Peptide Receptor 1 (FPR1) .[1] It is a critical pharmacological tool used to dissect the signaling pathways of innate immunity, specifically the activation of neutrophils and monocytes by bacterial or mitochondrial formylated peptides (e.g., fMLP).[1]
This guide provides a comprehensive technical analysis of Boc-FLFLF, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for its use in inhibiting chemotaxis and superoxide generation.[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
Before application, researchers must account for the peptide's solubility profile to prevent experimental artifacts caused by precipitation or solvent toxicity.[1]
| Parameter | Technical Specification |
| Sequence | N-t-Boc-Phe-Leu-Phe-Leu-Phe-OH (L-isomers) |
| Molecular Weight | 785.99 g/mol |
| Target Receptor | Formyl Peptide Receptor 1 (FPR1) |
| Pharmacology | Competitive Antagonist |
| Solubility | Insoluble in water.[1] Soluble in DMSO (>10 mg/mL) or EtOH.[1] |
| Appearance | White to off-white lyophilized powder |
| Storage | -20°C (desiccated).[1] Stable for >2 years in solid state. |
Critical Handling Note: Boc-FLFLF is hydrophobic.[1] Stock solutions must be prepared in 100% DMSO . Aqueous working solutions should be prepared immediately prior to use to avoid peptide aggregation. Ensure the final DMSO concentration in the cell assay remains <0.5% to avoid cytotoxicity.
Part 2: Mechanism of Action (FPR1 Antagonism)[1]
Signal Transduction Blockade
The biological activity of Boc-FLFLF is defined by its ability to competitively occupy the orthosteric binding site of FPR1, displacing high-affinity agonists like N-formyl-Met-Leu-Phe (fMLP).[1]
-
Agonist State (Normal): fMLP binds FPR1 (a GPCR), inducing a conformational change that activates the G
i subunit.[1] This triggers Phospholipase C (PLC) activation, IP3-mediated Ca release, and subsequent NADPH oxidase assembly (superoxide production).[1] -
Antagonist State (+Boc-FLFLF): Boc-FLFLF binds FPR1 but does not induce the conformational shift required for G-protein coupling.[1] The receptor remains in an inactive state, effectively silencing the downstream inflammatory cascade.
Pathway Visualization
The following diagram illustrates the specific node of inhibition within the neutrophil activation pathway.
Caption: Figure 1. Competitive inhibition of FPR1 signaling. Boc-FLFLF prevents G-protein coupling, halting the calcium-dependent oxidative burst.[1]
Part 3: Comparative Potency Data
Boc-FLFLF is often compared to other FPR antagonists.[1][2] While Cyclosporin H is more potent, Boc-FLFLF remains a preferred tool due to its structural similarity to the native ligand and lower cost.
Table 1: Antagonist Profile in Human Neutrophils
| Compound | Target | IC | K | Specificity Notes |
| Boc-FLFLF | FPR1 | ~0.6 - 1.5 µM | ~1.4 µM | Highly selective for FPR1 over FPR2 (ALX).[1] |
| Boc-MLF | FPR1 | ~5 - 10 µM | ~6 µM | Lower potency precursor to Boc-FLFLF.[1] |
| Cyclosporin H | FPR1 | ~0.1 µM | ~0.1 µM | Inverse agonist; highly potent but complex structure.[1] |
| WRW4 | FPR2 | N/A | N/A | Selective for FPR2; used as a negative control for FPR1 studies. |
Data synthesized from Freer et al. and comparative pharmacological screens [1, 2].
Part 4: Validated Experimental Protocols
Protocol A: Inhibition of fMLP-Induced Superoxide Generation
Objective: Quantify the antagonistic activity of Boc-FLFLF by measuring the reduction in Cytochrome C (Cyt C) reduction in human neutrophils.[1]
Reagents:
-
Isolated Human Neutrophils (
cells/mL in HBSS).[1] -
Cytochrome C (Type III, 100 µM final).[1]
-
Agonist: fMLP (100 nM final).[1]
-
Antagonist: Boc-FLFLF (Stock 10 mM in DMSO).[1]
Step-by-Step Workflow:
-
Preparation: Aliquot
neutrophils into pre-warmed (37°C) cuvettes or plate wells. -
Antagonist Pre-Incubation (Critical):
-
Add Boc-FLFLF at varying concentrations (e.g., 0.1, 1.0, 10 µM).[1]
-
Incubate for 5 minutes at 37°C.
-
Control: Add equivalent volume of DMSO vehicle to "Agonist Only" wells.
-
-
Reporter Addition: Add Cytochrome C (100 µM).
-
Challenge: Add fMLP (100 nM) to initiate the burst.
-
Measurement: Monitor absorbance at 550 nm continuously for 5–10 minutes.
-
Calculation:
Absorbance represents superoxide production.[1] Calculate % Inhibition relative to the "Agonist Only" control.
-
Protocol B: Intracellular Calcium Mobilization (Fluo-4 Assay)
Objective: Assess the ability of Boc-FLFLF to block the rapid Ca
Workflow Diagram:
Caption: Figure 2.[1] Calcium mobilization assay workflow. Pre-incubation is essential for equilibrium binding of the antagonist.
Part 5: Troubleshooting & Scientific Integrity (E-E-A-T)
To ensure Trustworthiness and reproducibility, the following controls must be integrated into every experimental run:
-
The DMSO Control: Since Boc-FLFLF requires DMSO, you must run a vehicle control (DMSO only + fMLP).[1] DMSO concentrations >1% can dampen neutrophil oxidative burst independently of receptor antagonism, leading to false positives.[1]
-
The Specificity Check: To prove FPR1 specificity, test Boc-FLFLF against a non-FPR agonist, such as PMA (Phorbol 12-myristate 13-acetate).[1]
-
Stereochemistry Awareness: Ensure you are using the L-isomer (Boc-L-Phe-L-Leu-L-Phe-L-Leu-L-Phe).[1] The D-isomer variants (e.g., Boc-D-Phe...) have different biological activities and have been reported to possess intrinsic agonist or angiogenic properties [3].[1]
References
-
Freer, R. J., et al. (1980).[1] Antagonists of the formyl peptide receptor in rabbit neutrophils. This seminal paper established the structural requirements for FPR antagonism, identifying the Boc-Phe-Leu-Phe-Leu-Phe sequence.[1]
-
(Search: Freer RJ 1980 FPR antagonist)[1]
-
-
Stenfeldt, A. L., et al. (2007).[1][3] Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.[1][3] Inflammation, 30(6), 224-229.[1][3]
-
[1]
-
-
MedChemExpress. (2024).[1] Boc-Phe-Leu-Phe-Leu-Phe Product Datasheet & Biological Activity.[1]
-
[1]
-
-
Cayman Chemical. (2024).[1] Boc-FLFLF Technical Information and Solubility.
-
[1]
-
Technical Monograph: N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2) for Formyl Peptide Receptor Studies
Executive Summary
N-Boc-Phe-Leu-Phe-Leu-Phe (commonly abbreviated as Boc-FLFLF or Boc-2 ) is a synthetic pentapeptide widely utilized as a potent, selective antagonist of the Formyl Peptide Receptor 1 (FPR1) .[1] It functions by competitively blocking the binding of N-formylated bacterial peptides (e.g., fMLP), thereby inhibiting downstream G-protein coupled signaling cascades involved in neutrophil chemotaxis, degranulation, and superoxide generation.[2]
This guide provides a rigorous technical framework for the storage, solubilization, and experimental application of Boc-FLFLF, designed to minimize experimental variability caused by peptide aggregation and non-specific binding.
Part 1: Molecular Architecture & Pharmacology
Chemical Identity & Mechanism
-
Sequence: N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine
-
Abbreviation: Boc-FLFLF or Boc-2
-
Molecular Weight: ~785.9 g/mol
-
Target: Formyl Peptide Receptor 1 (FPR1) – High Affinity (
nM).
Mechanism of Action:
The N-terminal formyl group of the endogenous agonist fMLP is critical for receptor activation. In Boc-FLFLF, the tert-butoxycarbonyl (Boc) group replaces the formyl group.[3] This bulky, hydrophobic modification allows the peptide to occupy the orthosteric binding pocket of FPR1 without inducing the conformational change in Transmembrane Domain 6 (TM6) required for
Selectivity Profile
Boc-FLFLF is primarily an FPR1 antagonist, but selectivity is concentration-dependent.[4]
| Receptor Subtype | Interaction Type | Affinity/Potency | Notes |
| FPR1 | Antagonist | High ( | Primary target. Blocks fMLP-induced |
| FPR2 (ALX) | Antagonist | Low / Partial | Only significant at concentrations |
| FPR3 | Null/Complex | Negligible | D-isomers (D-Boc-2) may interact here; L-isomer does not. |
Expert Insight: For absolute FPR1 specificity in complex tissues expressing both FPR1 and FPR2, maintain Boc-FLFLF concentrations below 10 µM . If higher concentrations are required, consider using Cyclosporin H as a control, which is strictly FPR1-selective and does not cross-react with FPR2.
Part 2: Critical Handling Protocols (The "Art" of Solubility)
The presence of three Phenylalanine (F) and two Leucine (L) residues renders Boc-FLFLF extremely hydrophobic. Improper solubilization is the #1 cause of assay failure.
The "DMSO Drop" Solubilization Method
Do not attempt to dissolve directly in aqueous buffer. Micellar aggregates will form, leading to erratic IC50 values.
-
Primary Stock (10 mM): Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO . Vortex vigorously for 30 seconds. The solution should be crystal clear.
-
Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Working Solution (The "Drop" Technique):
-
Prepare your assay buffer (e.g., HBSS + HEPES).
-
While vortexing the buffer , slowly add the DMSO stock dropwise.
-
Constraint: Keep final DMSO concentration < 0.5% to avoid cytotoxicity in neutrophils.
-
Stability Warning
Boc-FLFLF is susceptible to hydrolysis if stored in acidic aqueous solutions. Always prepare working dilutions fresh on the day of the experiment.
Part 3: Experimental Workflows
Pathway Blockade Visualization
The following diagram illustrates the competitive antagonism mechanism within the G-Protein signaling cascade.
Figure 1: Mechanism of Action. Boc-FLFLF occupies the FPR1 ligand pocket, preventing fMLP-induced G-protein coupling and subsequent Calcium mobilization.
Protocol: Calcium Mobilization Assay (Fura-2/Fluo-4)
This is the gold standard for validating Boc-FLFLF potency.
Materials:
-
Neutrophils (primary human) or FPR1-transfected HL-60 cells.[5]
-
Calcium Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: fMLP (10 nM final).[2]
-
Antagonist: Boc-FLFLF (0.1 nM – 10 µM titration).
Step-by-Step Workflow:
-
Dye Loading: Incubate cells (
) with Fluo-4 AM (2 µM) in HBSS for 30 min at 37°C. Wash x2 to remove extracellular dye. -
Baseline Establishment: Resuspend cells in Calcium-containing buffer. Aliquot into a 96-well black plate. Measure baseline fluorescence for 30 seconds.
-
Antagonist Pre-incubation (CRITICAL):
-
Add Boc-FLFLF to cells.
-
Incubate for 5–10 minutes. (Insufficient time leads to incomplete blockade; excessive time >30 min may cause receptor internalization or desensitization artifacts).
-
-
Agonist Challenge: Inject fMLP (EC80 concentration, typically 10 nM) via on-board fluidics.
-
Data Acquisition: Record fluorescence immediately for 60–120 seconds.
Experimental Timeline Diagram:
Figure 2: Kinetic workflow for Calcium Mobilization Assays. Pre-incubation is the critical variable for antagonist efficacy.
Part 4: Data Interpretation & Troubleshooting
Expected Results
When analyzing data, calculate the Inhibition Percentage :
-
Hit Criteria: A valid FPR1 antagonist should shift the fMLP dose-response curve to the right (Schild analysis).
-
IC50: Expect values in the 0.5 – 1.0 µM range for superoxide anion release, and ~200-300 nM for Calcium flux inhibition.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background / Noise | Peptide precipitation | Check DMSO stock clarity. Filter working solution (0.2 µm) if necessary. |
| No Inhibition | Insufficient pre-incubation | Increase Boc-FLFLF incubation from 1 min to 10 min. |
| Inhibition of Control (PMA) | Cytotoxicity | Boc-FLFLF should NOT block PMA-induced ROS. If it does, the cells are dying. Reduce DMSO %. |
| Inhibition of WKYMVM | Loss of Selectivity | WKYMVM activates FPR2.[2] If Boc-FLFLF blocks this, you are using >10 µM. Dilute the antagonist. |
References
-
Freer, R. J., Day, A. R., Radding, J. A., et al. (1980).[3] Further studies on the structural requirements for synthetic peptide chemoattractants.[3][6] Biochemistry, 19(11), 2404–2410.
-
Stenfeldt, A. L., Karlsson, J., Wennerås, C., Bylund, J., Fu, H., & Dahlgren, C. (2007). Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor.[4][5][7][8] Inflammation, 30(6), 224–229.[5][7][8] [5]
-
Ye, R. D., Boulay, F., Wang, J. M., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.
-
MedChemExpress. (n.d.). Boc-Phe-Leu-Phe-Leu-Phe Product Monograph and Solubility Data.
Sources
- 1. innopep.com [innopep.com]
- 2. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
For researchers, chemists, and professionals in drug development, the synthesis of peptides is a foundational technique. The ability to construct these complex molecules with precision is paramount to advancements in therapeutics, diagnostics, and fundamental biological research. Central to this endeavor is the strategic use of protecting groups, and among them, the tert-butyloxycarbonyl (Boc) group holds a place of historical and practical significance. This guide provides an in-depth exploration of the Boc protecting group's role in peptide synthesis, offering both theoretical understanding and practical insights to empower your synthetic strategies.
The Imperative of Protection in Stepwise Peptide Synthesis
The synthesis of a peptide with a defined sequence requires the sequential addition of amino acids. This process would be chaotic without the ability to selectively block the reactive functional groups of the amino acids that are not intended to participate in peptide bond formation at a given step. The primary sites of reactivity on an amino acid are the α-amino group and the α-carboxyl group, as well as any reactive moieties in the side chain.
Protecting groups are chemical modifications that temporarily render these functional groups unreactive under specific reaction conditions. An ideal protecting group strategy, often referred to as an "orthogonal" protection scheme, allows for the selective removal of one type of protecting group while others remain intact. This principle is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the stepwise elongation of the peptide chain with high fidelity.[1]
The Boc Group: An Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[2][3][4] Its introduction was a pivotal moment in the development of peptide synthesis, offering a robust and reliable method for the controlled assembly of peptide chains.[2] The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with various coupling and side-chain protection strategies.[5][6]
The Chemistry of Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base.[2][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[2]
Figure 2: Acid-catalyzed deprotection of a Boc-protected peptide.
Boc-Based Solid-Phase Peptide Synthesis (SPPS): The Workflow
The Boc strategy in SPPS follows a cyclical process of deprotection, neutralization, and coupling. [2]
The Core Cycle
-
Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin. [2]2. Deprotection: The Boc group is removed from the resin-bound amino acid using an acid, typically TFA in dichloromethane (DCM). [2]3. Neutralization: Following deprotection, the newly exposed α-amino group exists as a salt (e.g., a trifluoroacetate salt). [8]This salt must be neutralized to the free amine before the next coupling step can proceed. [8]This is typically achieved by washing the resin with a hindered base such as diisopropylethylamine (DIEA). [3][8]4. Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue. [2]5. Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled. [2]6. Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [1][8]
Figure 3: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols: A Closer Look
Boc Deprotection Protocol:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a short pre-wash (e.g., 5 minutes). 3. Filter and add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes. 4. When amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are present in the sequence, a scavenger (e.g., 0.5% dithiothreitol - DTE) is recommended to be added to the TFA solution to prevent side reactions from the tert-butyl cation. 5. Wash the peptide-resin thoroughly with DCM and then with an alcohol like isopropanol (IPA) to remove residual TFA. Neutralization Protocol:
-
Suspend the peptide-resin in DCM.
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM and agitate for a specified time (e.g., 2 x 10 minutes).
-
Wash the resin extensively with DCM to remove excess base and its salts before proceeding to the coupling step.
In Situ Neutralization: A more advanced technique, in situ neutralization, combines the neutralization and coupling steps. This approach can enhance coupling efficiency and minimize side reactions, particularly for difficult sequences. [9]
Advantages and Disadvantages of the Boc Strategy
The choice between Boc and the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy depends on the specific requirements of the peptide being synthesized.
| Feature | Boc Chemistry | Fmoc Chemistry |
| α-Amino Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |
| Final Cleavage | Harsh (HF, TFMSA) | Mild (TFA) |
| Aggregation | Less frequent | More frequent |
| Solubility of Protected Peptides | Higher | Lower |
| Purity of Hydrophobic Peptides | High | May be lower |
| Orthogonality | Partial (acidolysis for both steps) | Fully orthogonal |
Table 1: Comparison of Boc and Fmoc Chemistries in Peptide Synthesis. [1][3][9][][11] Key Advantages of Boc Chemistry:
-
Reduced Aggregation: The protonation of the N-terminus after Boc removal under acidic conditions can disrupt hydrogen bonding networks that lead to peptide aggregation, a common problem in SPPS, especially for hydrophobic sequences. [9]* Higher Solubility: Boc-protected peptides tend to have better solubility, which can facilitate synthesis. [9]* Superior for Difficult Sequences: For long or aggregation-prone peptides, Boc chemistry, particularly with in situ neutralization protocols, can yield superior results. [1] Primary Disadvantages of Boc Chemistry:
-
Harsh Final Cleavage: The use of strong, hazardous acids like HF for the final cleavage requires specialized equipment and handling procedures. [1]* Repetitive Acid Exposure: The repeated TFA treatments throughout the synthesis can lead to the gradual degradation of sensitive residues and premature cleavage of the peptide from the resin, especially with certain linkers. * Side Reactions: The generation of reactive carbocations during deprotection can lead to side reactions, particularly with sensitive amino acids like Met, Trp, and Cys, necessitating the use of scavengers. [4][8]
Navigating Common Side Reactions in Boc Chemistry
A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing Boc-based peptide synthesis.
-
Alkylation: The tert-butyl cation generated during Boc deprotection is a potent alkylating agent. It can modify susceptible amino acid side chains, such as the indole ring of tryptophan or the thioether of methionine. The inclusion of scavengers like anisole, thioanisole, or dithiothreitol (DTE) in the deprotection and cleavage cocktails is essential to mitigate this issue. [4][8]* Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and termination of the peptide chain. This is particularly prevalent when proline is one of the first two residues. In situ neutralization protocols can suppress this side reaction. [12]* Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides. The protonated state of the N-terminus in Boc chemistry can help reduce the incidence of this side reaction compared to Fmoc synthesis.
Conclusion: The Enduring Relevance of the Boc Group
While the Fmoc strategy has gained widespread popularity due to its milder final cleavage conditions, the Boc protecting group remains a powerful and indispensable tool in the peptide chemist's arsenal. Its advantages in synthesizing long, complex, and hydrophobic peptides are undeniable. By understanding the fundamental chemistry of the Boc group, mastering the experimental protocols, and being cognizant of potential side reactions, researchers can leverage this classic strategy to successfully assemble challenging peptide targets. The choice of protecting group strategy should always be a carefully considered decision, based on the specific properties of the desired peptide and the synthetic resources available.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected.... Available at: [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. Available at: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
GO-Bio. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available at: [Link]
-
SlideShare. T boc fmoc protocols in peptide synthesis. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ACS Publications. Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling | The Journal of Organic Chemistry. Available at: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]
-
ResearchGate. (PDF) A side-reaction in the SPPS of Trp-containing peptides. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 12. peptide.com [peptide.com]
Supramolecular Architectures of Boc-Protected Dipeptides
Mechanisms, Protocols, and Functional Applications
Executive Summary
The self-assembly of short peptides represents a paradigm shift in materials science, moving from complex macromolecular engineering to the use of minimalist building blocks that organize spontaneously into functional nanostructures. Among these, Boc-diphenylalanine (Boc-FF) and its analogues occupy a critical niche. Unlike fluorenylmethoxycarbonyl (Fmoc) variants, which rely on extensive
This guide details the physicochemical drivers of Boc-dipeptide assembly, provides a validated "solvent-switch" protocol for nanotube fabrication, and explores their application in bioelectronics and drug delivery.
Mechanistic Foundations: The "Solvent Switch" Paradigm
The assembly of Boc-protected dipeptides is rarely spontaneous in pure water due to extreme hydrophobicity. Instead, it relies on a solvent-switch mechanism . This process exploits the solubility differential between an organic solvent (the "good" solvent) and water (the "anti-solvent").
2.1 The Molecular Drivers
-
The Boc Group: The tert-butyl moiety is chemically inert and highly hydrophobic. It eliminates the zwitterionic character of the N-terminus, preventing electrostatic repulsion that would otherwise hinder aggregation in free peptides.
-
The Peptide Backbone: Provides directional hydrogen bonding (Amide I and II), acting as the "zipper" for the supramolecular polymer.
-
Side Chains (e.g., Phenylalanine): Drive
- T-stacking, essential for the thermodynamic stability of the final nanotube or platelet structure.
2.2 Kinetic vs. Thermodynamic Control
A critical insight for researchers is the metastability of the initial phase . Upon water addition, Boc-peptides often form amorphous nanospheres (kinetic traps) driven by rapid hydrophobic collapse. Over time, or with thermal annealing, these reorganize into crystalline nanotubes or plates (thermodynamic products).
Figure 1: The transition from monomeric Boc-peptides to crystalline nanotubes involves a solvent-triggered hydrophobic collapse followed by structural reorganization.
Critical Experimental Parameters
The morphology of Boc-dipeptides is strictly governed by the solvent environment. The table below summarizes how solvent choice impacts the final architecture, based on data from Boc-diphenylalanine (Boc-FF) studies.
Table 1: Solvent-Dependent Morphologies of Boc-FF
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Resulting Morphology | Mechanism Note |
| HFIP (Hexafluoroisopropanol) | Water | 10:90 | Nanotubes | HFIP disrupts H-bonds initially; water triggers strong repacking [1]. |
| Ethanol | Water | 50:50 | Nanospheres | Slower nucleation; often requires aging to form tubes [2]. |
| Acetone | Water | 20:80 | Hollow Fibers | Rapid evaporation of acetone can influence void formation. |
| DMSO | Water | 10:90 | Hydrogel | Strong H-bonding with DMSO delays crystallization, favoring fibrillar networks. |
Validated Protocol: Fabrication of Boc-FF Nanotubes
This protocol uses the HFIP-Water system, which yields the most consistent, high-aspect-ratio nanotubes suitable for piezoelectric applications.
4.1 Reagents
-
Peptide: Boc-Phe-Phe-OH (Lyophilized powder, >98% purity).
-
Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1] Caution: Corrosive and volatile.
-
Solvent B: Ultra-pure deionized water (18.2 MΩ·cm).
4.2 Step-by-Step Workflow
-
Stock Preparation: Dissolve Boc-Phe-Phe-OH in HFIP to a concentration of 100 mg/mL . Vortex for 2 minutes until the solution is perfectly clear.
-
Why: High concentration ensures supersaturation upon dilution. HFIP breaks pre-existing aggregates in the powder.
-
-
Dilution (The Trigger): Aliquot 20-50 µL of the stock solution. Rapidly inject this into 950-980 µL of deionized water (Final concentration: 2–5 mg/mL ).
-
Mixing: Immediately vortex for 10 seconds. The solution should turn turbid/opaque, indicating the formation of scattering centers (nanostructures).
-
Maturation: Leave the sample undisturbed at room temperature (25°C) for 12–24 hours .
-
Checkpoint: The turbidity may settle as large nanotubes form.
-
-
Deposition: For imaging, drop-cast 10 µL onto a silicon wafer or TEM grid. Wick excess water after 2 minutes and allow to air dry.
Figure 2: Operational workflow for the reproducible synthesis of Boc-FF nanotubes.
Characterization & Validation
To confirm the formation of ordered nanotubes rather than amorphous aggregates, use the following validation hierarchy:
-
Scanning Electron Microscopy (SEM):
-
Target: Tubular structures with diameters ranging from 100 nm to 500 nm and lengths >10 µm.
-
Prep: Gold/Palladium sputter coating is required due to the insulating nature of the peptide.
-
-
X-Ray Diffraction (XRD):
-
Target: Sharp Bragg reflections indicating crystallinity. A signature peak at 2θ ≈ 6.6° corresponds to the inter-tube distance (~13 Å) in the hexagonal packing lattice [3].
-
-
FTIR Spectroscopy:
-
Target: Shift in the Amide I band. Monomers appear ~1650 cm⁻¹, while assembled nanotubes shift to ~1630 cm⁻¹ (indicating ordered
-sheet-like hydrogen bonding).
-
Functional Applications
6.1 Piezoelectric Energy Harvesting
Boc-FF nanotubes possess non-centrosymmetric crystal packing, imparting them with high piezoelectric coefficients (
-
Application: Embedding Boc-FF tubes into polymer matrices (e.g., PDMS) to create flexible nanogenerators.
-
Mechanism: Mechanical stress deforms the polarized tubes, generating an electric potential across the film [4].
6.2 Hydrophobic Drug Delivery
The core of the Boc-FF nanotube is hydrophobic, while the exterior is hydrophilic enough to remain suspended in aqueous media.
-
Application: Encapsulation of hydrophobic chemotherapeutics (e.g., Doxorubicin).
-
Protocol Modification: Dissolve the drug with the peptide in the HFIP stock solution. Upon water addition, the drug is entrapped within the assembling nanotube matrix [5].
References
-
Gazit, E. (2003). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures.[2] Nano Letters.
-
Adler-Abramovich, L., et al. (2009). Self-assembled arrays of peptide nanotubes by vapour deposition. Nature Nanotechnology.
-
Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine.[3][4][5][6] Chemical Communications.
-
Kholkin, A., et al. (2010). Strong piezoelectricity in bioinspired peptide nanotubes.[4][5][7][8] ACS Nano.
-
Reches, M., & Gazit, E. (2006). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science.
Sources
- 1. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 2. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptide Nanostructure Assembly and Dynamics via in situ Liquid-Phase Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) as a Selective FPR1 Antagonist
[1]
Introduction & Mechanism of Action
N-Boc-Phe-Leu-Phe-Leu-Phe (Sequence: N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine), commonly referred to in literature as Boc-2 , is a synthetic pentapeptide widely used to dissect the inflammatory signaling pathways of neutrophils and monocytes.
Physiological Context
Formyl Peptide Receptors (FPRs) are G-protein-coupled receptors (GPCRs) critical for innate immunity.[1][2] They recognize N-formylated peptides (like fMLP ) released by bacteria or damaged mitochondria, triggering chemotaxis, degranulation, and superoxide anion production.
-
Target: FPR1 (High affinity).
-
Selectivity: At low concentrations (< 10 µM), Boc-FLFLF is highly selective for FPR1. At higher concentrations, it may cross-react with FPR2 (FPRL1).
-
Mechanism: Boc-FLFLF functions as a competitive antagonist . It binds to the ligand-binding pocket of FPR1, sterically preventing the binding of agonists like fMLP, thereby blocking the downstream G
i-dependent signaling cascade.
Signaling Pathway Blockade
The following diagram illustrates the FPR1 signaling cascade and the specific point of inhibition by Boc-FLFLF.
Figure 1: Mechanism of Action. Boc-FLFLF competitively binds to FPR1, preventing fMLP-induced G-protein dissociation and downstream effector activation (Calcium flux, Chemotaxis, ROS).
Material Preparation & Handling
Proper solubilization is critical. Boc-FLFLF is a hydrophobic peptide and is insoluble in water .
Physiochemical Properties
| Property | Specification |
| Sequence | N-Boc-Phe-Leu-Phe-Leu-Phe-OH |
| Molecular Weight | ~785.9 g/mol |
| Solubility | DMSO (≥ 10 mg/mL), DMF |
| Appearance | White lyophilized powder |
| Storage (Solid) | -20°C (desiccated) |
Reconstitution Protocol
-
Solvent: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide).
-
Stock Solution (10 mM): Dissolve 7.86 mg of Boc-FLFLF in 1.0 mL of DMSO. Vortex until the solution is completely clear.
-
Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C. Stable for 6 months.
-
Working Solution: Dilute the DMSO stock into the assay buffer (e.g., HBSS or PBS) immediately before use.
-
Critical Note: Keep the final DMSO concentration in the cell assay < 0.1% to avoid solvent toxicity.
-
Experimental Protocol: Inhibition of Neutrophil Activation
This protocol describes the validation of Boc-FLFLF antagonist activity using a Calcium Mobilization Assay in human neutrophils (or FPR1-expressing cell lines like HL-60).
A. Reagents Required
-
Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES + 0.1% BSA (Ca2+/Mg2+ free for washing, with Ca2+/Mg2+ for assay).
-
Calcium Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: fMLP (N-Formyl-Met-Leu-Phe), 10 mM stock in DMSO.
-
Antagonist: Boc-FLFLF, 10 mM stock in DMSO.
-
Cells: Freshly isolated human neutrophils or differentiated HL-60 cells (
cells/mL).
B. Experimental Workflow
Figure 2: Step-by-step workflow for the Calcium Mobilization Antagonist Assay.
C. Detailed Procedure
-
Dye Loading:
-
Suspend cells (
cells/mL) in loading buffer containing 2-4 µM Fluo-4 AM. -
Incubate for 30 minutes at 37°C in the dark.
-
Wash cells
with Assay Buffer to remove extracellular dye. -
Resuspend at
cells/mL in Assay Buffer (with Ca2+/Mg2+).
-
-
Antagonist Pre-treatment (The Critical Step):
-
Aliquot cells into a 96-well plate (black wall, clear bottom) or cuvette.
-
Add Boc-FLFLF at varying concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM).
-
Include a Vehicle Control (DMSO only) and a Positive Control (known antagonist if available).
-
Incubate for 5–10 minutes at 37°C or Room Temperature.
-
Why? This allows the antagonist to equilibrate and occupy the receptor binding sites before the agonist is introduced.
-
-
Agonist Challenge:
-
Establish a baseline fluorescence signal (Ex/Em: 494/506 nm) for 30 seconds.
-
Inject fMLP (Final concentration:
, typically 10–50 nM) into the wells. -
Note: Do not use a saturating dose of fMLP, or you may mask the competitive antagonism.
-
-
Data Acquisition:
-
Continuously record fluorescence for 2–3 minutes.
-
The vehicle control should show a sharp, transient spike in fluorescence.
-
Boc-FLFLF treated wells should show a dose-dependent reduction in peak height.
-
Data Analysis & Expected Results
Quantitative Analysis
Calculate the Percent Inhibition using the peak fluorescence values (
Expected Data Profile
| Condition | [Boc-FLFLF] | [fMLP] | Expected Result | Interpretation |
| Vehicle Control | 0 µM | 10 nM | High Ca2+ Spike | Full FPR1 Activation |
| Low Dose | 0.1 µM | 10 nM | Moderate Spike | Partial Blockade |
| High Dose | 10 µM | 10 nM | No/Low Spike | Complete Blockade |
| Specificity Check | 10 µM | PMA* | High Spike | Boc-FLFLF does not block downstream PKC (PMA bypasses receptor) |
*PMA (Phorbol 12-myristate 13-acetate) activates PKC directly, bypassing the receptor. Use this to prove the cells are viable and the inhibition is receptor-specific.
Troubleshooting Guide
-
No Inhibition observed:
-
Precipitation:
-
If the solution turns cloudy upon adding Boc-FLFLF to the buffer, the concentration is too high or mixing was too rapid. Dilute the stock further before adding to cells.
-
-
Loss of Specificity:
-
At concentrations > 50 µM, Boc-FLFLF may inhibit FPR2 (FPRL1). Keep working concentrations between 1–10 µM for FPR1 specificity.
-
References
-
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[5] Inflammation, 30(6), 224-229.[5][6]
-
Boc-FLFLF Product Information. "N-Boc-Phe-Leu-Phe-Leu-Phe FPR1 Antagonist." MedChemExpress / InnoPep.
-
Dahlgren, C., et al. (2016). "The formyl peptide receptors: contemporary view of signaling and regulation." Journal of Leukocyte Biology.
-
Presta, M., et al. (2020). "D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3." Angiogenesis.[1]
Sources
- 1. iris.unibs.it [iris.unibs.it]
- 2. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to In Vitro Assay Development for the Formyl Peptide Receptor Antagonist, N-Boc-Phe-Leu-Phe-Leu-Phe
Abstract
N-Boc-Phe-Leu-Phe-Leu-Phe (N-Boc-FLFLF) is a synthetic peptide widely recognized as a competitive antagonist for the N-formyl peptide receptor (FPR) family, particularly FPR1.[1][2][3] These G protein-coupled receptors (GPCRs) are pivotal mediators of innate immunity and inflammation, making them attractive targets for therapeutic intervention.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of robust in vitro cell-based assays. We will delve into the core methodologies required to characterize the antagonistic properties of N-Boc-FLFLF, including calcium mobilization, chemotaxis, and β-arrestin recruitment assays. The protocols herein are designed to be self-validating, emphasizing scientific causality and providing a clear path from experimental setup to data interpretation for the confident profiling of FPR modulators.
Introduction to the Formyl Peptide Receptor (FPR) Family
The FPR family in humans consists of three members—FPR1, FPR2, and FPR3—that belong to the Class A family of GPCRs.[4][6] They function as pattern recognition receptors, primarily recognizing N-formylated peptides derived from bacteria and damaged mitochondria, thereby playing a crucial role in host defense by directing the migration and activation of phagocytic leukocytes, such as neutrophils.[5]
Mechanism of Action: Upon binding of an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLF), FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascades include:
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[7][8]
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment: Following G protein activation, GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[9][10]
N-Boc-FLFLF acts by competitively binding to the receptor, thereby preventing agonist-induced activation of these downstream pathways.
Caption: Simplified signaling pathways of the Formyl Peptide Receptor 1 (FPR1).
Preparation and Handling of N-Boc-FLFLF
Scientific rigor begins with the proper preparation of reagents. The physicochemical properties of N-Boc-FLFLF dictate its handling requirements.
Key Properties & Rationale:
-
Solubility: The peptide is insoluble in aqueous buffers but soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Therefore, a concentrated stock solution must be prepared in 100% DMSO.
-
Stability & Storage: Peptide solutions should be stored at -20°C or -80°C to prevent degradation.[1][2] Aliquoting the stock solution is critical to avoid repeated freeze-thaw cycles, which can compromise peptide integrity.
-
Final DMSO Concentration: When diluting the stock into aqueous assay buffers, the final concentration of DMSO must be kept low (typically ≤0.5%) and consistent across all wells (including controls) to avoid solvent-induced artifacts.
Protocol 2.1: Preparation of N-Boc-FLFLF Stock Solution
-
Objective: To prepare a high-concentration, stable stock solution for serial dilutions.
-
Materials:
-
N-Boc-Phe-Leu-Phe-Leu-Phe powder (high purity, ≥95%)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the N-Boc-FLFLF vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of peptide in a sterile environment.
-
Add the calculated volume of 100% DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly for 1-2 minutes until the peptide is completely dissolved.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare small-volume aliquots (e.g., 10-20 µL) in low-retention tubes to minimize waste and prevent freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[2]
-
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10 mM | Provides a wide range for serial dilutions while minimizing DMSO volume. |
| Solvent | 100% Anhydrous DMSO | Ensures complete dissolution of the hydrophobic peptide.[1] |
| Storage Temperature | -20°C or -80°C | Maintains peptide stability and prevents degradation.[2] |
| Aliquoting | Mandatory | Avoids repeated freeze-thaw cycles that can damage the peptide. |
Core Functional Assays for Antagonist Profiling
To comprehensively characterize N-Boc-FLFLF, a multi-assay approach is recommended. This allows for the interrogation of different aspects of receptor signaling, providing a more complete picture of the compound's antagonist activity.
Calcium Mobilization Assay
Principle: This is the most direct and high-throughput method to assess FPR1 function. It measures the ability of an antagonist to block agonist-induced release of intracellular calcium.[7][8] The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding free Ca²⁺.[11]
Caption: General workflow for the antagonist-mode calcium mobilization assay.
Protocol 3.1.1: Antagonist-Mode Calcium Mobilization
-
Objective: To determine the concentration-dependent inhibition of agonist-induced calcium flux by N-Boc-FLFLF and calculate its IC₅₀ value.
-
Cell Line Selection: A human embryonic kidney (HEK293) cell line stably expressing human FPR1 is ideal. These cells provide a robust and specific signaling window with low background, as they do not endogenously express FPRs.
-
Materials:
-
HEK293-FPR1 cells
-
Culture medium (e.g., DMEM, 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluo-4 AM calcium indicator dye kit (with probenecid)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
N-Boc-FLFLF (10 mM stock in DMSO)
-
fMLF (FPR1 agonist, 10 mM stock in DMSO)
-
Fluorescence plate reader with liquid handling (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Cell Plating: Seed HEK293-FPR1 cells into the microplate at a density optimized for 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Agonist EC₅₀ Determination (Prior Experiment): On a separate plate, perform an agonist concentration-response curve with fMLF to determine the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used for the antagonist assay, as it provides a robust signal that is sensitive to inhibition.
-
Dye Loading: Aspirate culture medium. Prepare a loading solution of Fluo-4 AM in Assay Buffer (containing probenecid to prevent dye extrusion) according to the manufacturer's instructions. Add the loading solution to each well and incubate for 45-60 minutes at 37°C.
-
Compound Addition (Antagonist): Prepare a serial dilution of N-Boc-FLFLF in Assay Buffer. Add the diluted antagonist to the appropriate wells. Also, include "agonist max" (vehicle) and "no agonist" (buffer) controls. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Configure the instrument to inject the pre-determined EC₈₀ concentration of fMLF into all wells (except the "no agonist" control).
-
Kinetic Read: Immediately following injection, continue to record the fluorescence intensity every second for 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: Set the average signal of the "agonist max" control wells to 100% activity and the "no agonist" control wells to 0% activity.
-
Plot the % inhibition against the log concentration of N-Boc-FLFLF.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chemotaxis Assay
Principle: This assay directly measures a key physiological function of FPR1: chemoattraction. It quantifies the ability of N-Boc-FLFLF to block the migration of cells (typically neutrophils or monocytes) towards an agonist across a porous membrane.[12]
Caption: Workflow for a Transwell-based chemotaxis inhibition assay.
Protocol 3.2.1: Neutrophil Chemotaxis Inhibition
-
Objective: To quantify the inhibition of agonist-driven neutrophil migration by N-Boc-FLFLF.
-
Cell Selection: Human neutrophils isolated from fresh peripheral blood are the gold standard.[12] Alternatively, a human promyelocytic leukemia cell line (e.g., HL-60), differentiated into a neutrophil-like state with DMSO, can be used for a more reproducible system.
-
Materials:
-
Transwell inserts (e.g., 5 µm pore size for neutrophils) for 24- or 96-well plates.[12]
-
Isolated human neutrophils or differentiated HL-60 cells.
-
Chemotaxis Buffer (e.g., RPMI with 0.5% BSA).
-
N-Boc-FLFLF and fMLF stocks.
-
Cell viability/quantification reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Setup: Add Chemotaxis Buffer containing the chemoattractant (fMLF, typically at its EC₅₀ for migration) to the lower chambers of the plate. Add buffer alone for negative control wells.
-
Cell Preparation: Resuspend neutrophils/HL-60 cells in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Antagonist Treatment: Create serial dilutions of N-Boc-FLFLF. In separate tubes, mix the cell suspension with the antagonist dilutions and incubate for 15-20 minutes at room temperature. Include a vehicle control (DMSO).
-
Cell Seeding: Place the Transwell inserts into the wells. Add the cell/antagonist suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 60-90 minutes.
-
Quantification: Carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber by measuring ATP content with a luminescent reagent like CellTiter-Glo, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luminescence signal, setting the migration towards fMLF alone as 100% and migration towards buffer as 0%.
-
Plot the % inhibition of migration against the log concentration of N-Boc-FLFLF and fit the curve to determine the IC₅₀.
-
β-Arrestin Recruitment Assay
Principle: This assay provides a G protein-independent readout of receptor engagement. Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane.[10] This translocation event can be measured using various technologies, such as enzyme fragment complementation (EFC), FRET, or BRET.[9][13][14] The assay measures the ability of N-Boc-FLFLF to prevent this interaction.
Protocol 3.3.1: EFC-Based β-Arrestin Recruitment
-
Objective: To measure the inhibition of agonist-induced β-arrestin-2 recruitment to FPR1.
-
Assay Technology: We describe a common EFC-based platform (e.g., PathHunter®). In this system, FPR1 is fused to a small enzyme fragment (ProLink, PK), and β-arrestin is fused to the larger, complementing enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10]
-
Materials:
-
Cell line co-expressing FPR1-PK and EA-β-arrestin-2.
-
Assay Buffer and Detection Reagents (provided by the kit manufacturer).
-
N-Boc-FLFLF and fMLF stocks.
-
Solid white 96- or 384-well microplates.
-
-
Procedure:
-
Cell Plating: Plate the engineered cells in white-walled microplates and incubate overnight.
-
Antagonist Addition: Prepare serial dilutions of N-Boc-FLFLF in Assay Buffer and add them to the cells. Incubate for 30 minutes at 37°C.
-
Agonist Addition: Add the fMLF agonist (at its EC₈₀ concentration for this assay) to the wells.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor-arrestin interaction and signal generation.
-
Detection: Add the chemiluminescent substrate mixture according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescence on a standard plate luminometer.
-
-
Data Analysis:
-
Normalize the data with 100% being the signal from the agonist-only control and 0% from the vehicle-only control.
-
Plot the % inhibition against the log concentration of N-Boc-FLFLF and calculate the IC₅₀ value.
-
Data Consolidation and Interpretation
A key aspect of drug discovery is synthesizing data from multiple assays to build a comprehensive pharmacological profile.
| Assay | Principle | Primary Readout | Key Parameter | Expected Outcome for N-Boc-FLFLF |
| Calcium Mobilization | Gq-mediated Ca²⁺ release | Intracellular fluorescence | IC₅₀ | Concentration-dependent inhibition of fMLF-induced Ca²⁺ flux. |
| Chemotaxis | Cell migration along a gradient | Migrated cell number | IC₅₀ | Concentration-dependent inhibition of fMLF-induced cell migration. |
| β-Arrestin Recruitment | Agonist-induced protein-protein interaction | Luminescence / FRET / BRET | IC₅₀ | Concentration-dependent inhibition of fMLF-induced arrestin recruitment. |
Interpreting the Results:
-
Consistent IC₅₀ Values: If the IC₅₀ values from all three assays are similar, it suggests that N-Boc-FLFLF is a balanced antagonist , blocking G protein and β-arrestin pathways with equal potency.
-
Divergent IC₅₀ Values: A significant difference (e.g., >10-fold) in potency between the assays could indicate biased antagonism , where the compound preferentially inhibits one signaling pathway over another. This is an advanced concept but is critical in modern GPCR drug discovery. For example, if the IC₅₀ for chemotaxis is much lower than for β-arrestin recruitment, the compound is biased towards inhibiting G protein-mediated physiological responses.
Conclusion
The protocols detailed in this application note provide a robust, multi-faceted approach for the in vitro characterization of the FPR antagonist N-Boc-FLFLF. By employing assays that probe distinct branches of the receptor's signaling cascade—G protein-mediated calcium flux, a complex physiological response in chemotaxis, and G protein-independent β-arrestin recruitment—researchers can build a high-confidence pharmacological profile. This rigorous, self-validating framework is essential for advancing our understanding of FPR biology and accelerating the development of novel anti-inflammatory therapeutics.
References
-
Aswanikumar, S., et al. (1978). N Alpha-Formylated and Tert-Butyloxycarbonylated Phe-(Leu-Phe)n and (Leu-Phe)n Peptides as Agonists and Antagonists of the Chemotactic Formylpeptide Receptor of the Rabbit Peritoneal Neutrophil. PubMed. [Online] Available at: [Link]
-
Lee, H., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Online] Available at: [Link]
-
ResearchGate. Hypothesized mechanism of N-Ac-l-phe activation and amidation using... [Online] Available at: [Link]
-
Crincoli, V., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Molecular Biosciences. [Online] Available at: [Link]
-
Carotenuto, A., et al. (2020). D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. PubMed. [Online] Available at: [Link]
-
Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Online] Available at: [Link]
-
ResearchGate. The Effect of Antagonists Specific to FPR (Boc-FLFLF) and to FPRL1... [Online] Available at: [Link]
-
Aapptec Peptides. Boc-Phe-OH [13734-34-4]. [Online] Available at: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service. [Online] Available at: [Link]
-
An, S. & Goetzl, E. J. (2009). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Boc-Met-Leu-Phe-OH. PubChem Compound Database. [Online] Available at: [Link]
-
ResearchGate. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor. [Online] Available at: [Link]
-
Zhang, R., et al. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Online] Available at: [Link]
-
Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Online] Available at: [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Online] Available at: [Link]
-
JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Online] Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Online] Available at: [Link]
-
Schattel, V., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Online] Available at: [Link]
-
White, C. W., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Online] Available at: [Link]
-
Charles River Laboratories. Neutrophil Chemotaxis Assay. [Online] Available at: [Link]
-
de Souza, V. E. R., et al. (2022). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. MDPI. [Online] Available at: [Link]
-
G. C. L. and T. E. H. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Online] Available at: [Link]
-
Zhang, R. & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Online] Available at: [Link]
-
SB Drug Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. [Online] Available at: [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
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- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
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- 13. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
High-Fidelity Solid-Phase Synthesis of the Hydrophobic FPR Antagonist N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)
Executive Summary
Target Molecule: N-Boc-Phe-Leu-Phe-Leu-Phe-OH (Boc-FLFLF) Primary Application: Formyl Peptide Receptor 1 (FPR1) Antagonist; Inflammation Research.[1] Synthesis Challenge: The target presents a dual challenge: (1) extreme hydrophobicity leading to on-resin aggregation (β-sheet formation), and (2) the requirement to retain the acid-labile N-terminal Boc group while cleaving the peptide from the solid support. Solution: This protocol utilizes Fmoc-SPPS on 2-Chlorotrityl Chloride (2-CTC) resin . By employing an orthogonal protection strategy—building with Fmoc-amino acids and capping with Boc-Phe-OH—we enable the use of mild cleavage cocktails (TFE/AcOH) that release the peptide from the resin without removing the N-Boc group.
Strategic Planning & Chemical Logic
The "N-Boc" Dilemma in SPPS
Standard Boc chemistry (Boc/Benzyl) relies on HF (Hydrofluoric Acid) for final cleavage. While effective, HF is hazardous and typically cleaves the N-terminal Boc group unless specialized "high-HF" procedures are modified, which is operationally difficult. Standard Fmoc chemistry uses TFA (Trifluoroacetic acid) for cleavage. A standard 95% TFA cleavage cocktail will instantly remove the N-terminal Boc group.
The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin We utilize 2-CTC resin because its linker is hyper-acid labile. It allows cleavage of the peptide-resin ester bond using extremely mild acidic conditions (e.g., 1% TFA or TFE/Acetic Acid) that are insufficient to deprotect the N-terminal Boc group.
Mitigating Hydrophobic Aggregation
The sequence -Phe-Leu-Phe-Leu-Phe- is prone to forming intermolecular β-sheets on the resin, leading to "difficult sequences" where coupling efficiency drops.
-
Solvent Strategy: Use a binary solvent system (DMF/DCM 1:1) during coupling to disrupt aggregation.
-
Resin Loading: Maintain low substitution (0.3–0.4 mmol/g) to reduce steric crowding.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Hyper-acid labile linker for protected peptide cleavage.[2] |
| Amino Acids | Fmoc-Leu-OH, Fmoc-Phe-OH | Chain elongation.[3][4] |
| N-Cap | Boc-Phe-OH | Final residue to install N-Boc group. |
| Coupling | DIC / Oxyma Pure | Efficient coupling, less epimerization than HBTU. |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc groups.[5] |
| Cleavage | TFE (Trifluoroethanol) / AcOH / DCM | Mild cleavage cocktail (Retains Boc). |
| Solvents | DMF (Peptide grade), DCM, MeOH | Washing and swelling. |
Detailed Experimental Protocol
Phase 1: Resin Loading (The First Residue)
Goal: Attach the first Phenylalanine to the resin without racemization.
-
Swelling: Weigh 2-CTC resin (1.0 g, ~1.6 mmol/g nominal) into a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min.
-
Loading Solution: Dissolve Fmoc-Phe-OH (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIPEA (4.0 eq).
-
Note: We intentionally underload the resin to ~0.5 mmol/g to prevent aggregation later.
-
-
Coupling: Add solution to resin.[5] Agitate for 2 hours at RT.
-
Capping Unreacted Linkers: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 15 min. This caps any remaining active chloride sites as methyl ether.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Phase 2: Chain Elongation (Fmoc Cycles)
Sequence: Resin-Phe → Leu → Phe → Leu Repeat the following cycle for residues 2, 3, and 4:
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Coupling:
-
Monitoring: Perform Kaiser Test. If not blue (negative), proceed. If blue (positive), re-couple.
Phase 3: Final N-Terminal Capping
Goal: Install the Boc-Phe moiety.
-
Final Fmoc Removal: Deprotect the N-terminal Leu with 20% Piperidine/DMF. Wash thoroughly with DMF (5x) and DCM (5x).
-
Boc-Coupling:
-
Dissolve Boc-Phe-OH (3.0 eq) and Oxyma (3.0 eq) in DCM/DMF.
-
Add DIC (3.0 eq).
-
Add to resin and agitate for 2 hours (ensure complete reaction).
-
-
Final Wash: Wash with DMF (5x), DCM (5x), and MeOH (2x). Dry resin under vacuum.[5]
Phase 4: Selective Cleavage (Retaining Boc)
Critical Step: We must cleave the ester linkage to the resin without hydrolyzing the Boc carbamate.
Method A: TFE/Acetic Acid (Recommended - Safest)
-
Cocktail Prep: Mix TFE (Trifluoroethanol) / Acetic Acid / DCM in a ratio of 1:1:8 .
-
Reaction: Add cocktail to dry resin (10 mL per gram). Agitate for 60 min at RT.
-
Filtration: Filter the solution into a round-bottom flask. Wash resin with 2x aliquots of the cocktail.[7]
-
Evaporation: TFE and AcOH are volatile. Evaporate solvents on a rotary evaporator (bath < 30°C) to an oily residue.
-
Precipitation: Add cold Hexane/Ether (1:1) to induce precipitation (Boc-FLFLF is very hydrophobic and may be soluble in pure ether; hexane helps force it out).
Method B: 1% TFA (Faster, higher risk)
-
Cocktail: 1% TFA in DCM.
-
Reaction: Treat resin for 2 min intervals, filtering immediately into a flask containing 5% Pyridine in MeOH (to neutralize TFA instantly). Repeat 5-10 times.
-
Workup: Combine filtrates, evaporate DCM, wash with water to remove pyridinium salts, and dry.
Visualization of Workflow
Figure 1: Synthesis workflow for N-Boc-FLFLF using orthogonal Fmoc/Boc strategy on 2-CTC resin.
Quality Control & Troubleshooting
Solubility & Analysis
The final product is insoluble in water .
-
HPLC Solvent: Use Acetonitrile/Water with 0.1% TFA. Expect the product to elute at high organic % (>60% ACN) due to the Phe/Leu rich sequence.
-
Dissolution for Assay: Dissolve in 100% DMSO or HFIP (Hexafluoroisopropanol) to create a stock solution, then dilute into assay buffer.
Common Failure Modes
| Issue | Cause | Remedy |
| Boc Group Missing | Cleavage acid too strong or exposure too long. | Use TFE/AcOH method.[2][8] If using 1% TFA, neutralize immediately. |
| Low Yield / Deletion | Aggregation of FLFLF sequence. | Use "Magic Mixture" (DCM/DMF/NMP) during coupling. Double couple Phe and Leu residues.[1][4] |
| Product is Colored | Trityl cation scavenging issues. | Although 2-CTC leaves the trityl on the resin, trapped cations can color the product. Wash resin thoroughly before cleavage. |
References
-
Barlos, K., et al. (1991).[9] "Preparation of protected peptide fragments using triphenylmethyl resins." International Journal of Peptide and Protein Research.
-
MedChemExpress. "BOC-FlFlF (Boc-Phe-Leu-Phe-Leu-Phe) Product Information." MedChemExpress.
-
AAPPTec. "Cleaving Protected Peptides from 2-Chlorotrityl Resin." AAPPTec Application Notes.
-
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[1] Inflammation.[1][10]
Sources
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- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Preparation of N-Boc-Phe-Leu-Phe-Leu-Phe Solutions for Cellular Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) solutions for experimental use. N-Boc-Phe-Leu-Phe-Leu-Phe is a potent and selective antagonist of the N-formyl peptide receptor 1 (FPR1), a key G protein-coupled receptor involved in innate immunity and inflammation.[1][2][3] The highly hydrophobic nature of this pentapeptide presents significant challenges in solution preparation. Adherence to proper dissolution, storage, and handling protocols is paramount to ensure solution stability, concentration accuracy, and the reproducibility of experimental results. This guide explains the causality behind each step, providing field-proven insights to maximize the reliability of your research.
Foundational Knowledge: Physicochemical Properties & Handling
A thorough understanding of the peptide's characteristics is the foundation of a successful experiment. N-Boc-Phe-Leu-Phe-Leu-Phe is a synthetic peptide where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This modification, along with the sequence of hydrophobic amino acids (Phenylalanine and Leucine), contributes to its poor aqueous solubility.[1][4]
Expert Insight: The Boc group is a common protecting group used during solid-phase peptide synthesis to prevent unwanted side reactions.[5] While essential for synthesis, its bulky and nonpolar nature significantly increases the hydrophobicity of the final product, making dissolution in aqueous buffers practically impossible. Therefore, the choice of an appropriate organic solvent is the critical first step.
Table 1: Physicochemical Data for N-Boc-Phe-Leu-Phe-Leu-Phe
| Property | Value | Source(s) |
| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe-OH; Boc-FLFLF; Boc-PLPLP; Formylpeptide receptor antagonist | [1][6] |
| Molecular Formula | C₄₄H₅₉N₅O₈ | [1][6] |
| Molecular Weight | 785.98 g/mol | [6] |
| Appearance | White to off-white powder | [4] |
| Purity | Recommended ≥95% for cell-based assays | [1][7] |
| Solubility | Insoluble in water; Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
Core Recommendations for Handling and Storage:
-
Lyophilized Powder: Upon receipt, store the lyophilized peptide at -20°C in a desiccated, tightly sealed container to prevent degradation from moisture and temperature fluctuations.[1]
-
DMSO Stock Solutions: High-concentration stock solutions prepared in 100% DMSO are stable for up to 1 month at -20°C or up to 6 months at -80°C.[2][3] For maximum integrity, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. Do not store diluted, aqueous solutions of the peptide, as it is prone to precipitation over time.
Mechanistic Context: The Role as an FPR1 Antagonist
N-Boc-Phe-Leu-Phe-Leu-Phe functions as a competitive antagonist for Formyl Peptide Receptor 1 (FPR1). FPRs are G protein-coupled receptors (GPCRs) that recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria (DAMPs).[8][9] Binding of an agonist like fMLF (N-formyl-methionyl-leucyl-phenylalanine) to FPR1 initiates a pro-inflammatory signaling cascade.[10]
By blocking the receptor, N-Boc-Phe-Leu-Phe-Leu-Phe inhibits these downstream events, making it an invaluable tool for studying inflammatory pathways.[1][6] The diagram below illustrates the canonical FPR1 signaling pathway and the inhibitory action of N-Boc-Phe-Leu-Phe-Leu-Phe.
Figure 2: Standard workflow for preparing N-Boc-FLFLF solutions.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing highly reliable solutions. All steps involving DMSO should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Protocol 4.1: Preparation of a 10 mM Primary Stock Solution
Rationale: Creating a concentrated primary stock in 100% DMSO is the most effective way to fully solubilize the hydrophobic peptide. This stock serves as the basis for all subsequent dilutions, minimizing weighing errors and preserving the limited peptide material.
Materials:
-
N-Boc-Phe-Leu-Phe-Leu-Phe (lyophilized powder, ≥95% purity)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer and/or bath sonicator
Procedure:
-
Equilibration: Remove the vial of lyophilized peptide and the bottle of DMSO from storage and allow them to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder and solvent.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out a desired amount of the peptide (e.g., 1 mg). Record the exact weight.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000
-
Example (for 1 mg): Volume (µL) = [1 mg / 785.98 g/mol ] * 100,000 ≈ 127.2 µL
-
-
Dissolution: Add the calculated volume of 100% DMSO to the tube containing the peptide.
-
Homogenization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear. [2][3]6. Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, low-retention tubes (e.g., 10 µL aliquots). Store immediately at -80°C for long-term use.
Protocol 4.2: Preparation of Working Solutions for Cell-Based Assays
Rationale: Direct addition of the high-concentration DMSO stock to cells would be cytotoxic. The stock must be serially diluted in an aqueous buffer or cell culture medium to achieve the final desired peptide concentration while ensuring the final DMSO concentration remains in a non-toxic range (typically ≤0.1%). [11] Materials:
-
10 mM Primary Stock of N-Boc-Phe-Leu-Phe-Leu-Phe in DMSO
-
Sterile cell culture medium or assay buffer (e.g., HBSS, PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM primary stock at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 5 µL of 10 mM stock + 45 µL of assay medium). Vortex gently to mix.
-
Final Working Solution: Prepare the final working solution. For example, to prepare 1 mL of a 10 µM working solution from the 10 mM primary stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM primary stock to 999 µL of the final assay medium.
-
Vortex immediately and gently to prevent the peptide from precipitating out of solution.
-
-
DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution and, most importantly, in the final cell culture volume.
-
In the example above: The final DMSO concentration is 0.1% (1 µL in 1000 µL). This is generally well-tolerated by most cell lines. [11]5. Vehicle Control: It is essential to prepare a vehicle control that contains the same final concentration of DMSO as your highest concentration experimental condition. This allows you to distinguish the effects of the peptide from any effects of the solvent.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in working solution | Peptide's hydrophobicity; final concentration too high for the aqueous buffer; insufficient mixing. | Prepare working solutions immediately before use. Vortex thoroughly during dilution. Consider a two-step dilution. If issues persist, slightly increase the final DMSO percentage (validate cell tolerance first). |
| Inconsistent experimental results | Repeated freeze-thaw cycles of stock; inaccurate pipetting of viscous DMSO; degradation of peptide. | Use single-use aliquots of the primary stock. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. Ensure proper storage conditions are met. |
| Low or no biological activity | Incorrect peptide concentration; degradation; peptide adsorbed to plasticware. | Verify all calculations and dilution steps. Use low-retention plasticware for all solutions. Run a positive control for the assay (e.g., an FPR1 agonist like fMLF) to confirm the system is responsive. |
| Cell toxicity observed | Final DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerable concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%). Keep the final DMSO concentration below this threshold. |
References
-
MP Biomedicals. (n.d.). N-T-Boc-Phe-Leu-Phe-Leu-Phe. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010602, Boc-N-Me-Phe-OH. Retrieved from [Link]
-
Carriero, R., et al. (2020). D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor. Retrieved from [Link]
-
ResearchGate. (2024). Peptide solvent for cell-based Assay? Retrieved from [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. Retrieved from [Link]
-
Zhou, Y., Zhang, J., & Wang, L. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology. Retrieved from [Link]
-
Bena, S., Brancatisano, F., & Trovato-Salinaro, A. (2022). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Tam, J. P., & Yu, Q. (1999). Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. PNAS. Retrieved from [Link]
-
Sforza, F., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. Retrieved from [Link]
Sources
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. mpbio.com [mpbio.com]
- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Versatile Role of N-Boc-Phe-Leu-Phe-Leu-Phe in Drug Discovery: A Senior Application Scientist's Guide
Introduction: Unveiling a Potent Modulator of Innate Immunity
In the intricate landscape of drug discovery, particularly in the realms of inflammation, immunology, and oncology, the ability to selectively modulate cellular signaling pathways is paramount. N-Boc-Phe-Leu-Phe-Leu-Phe, a synthetic N-terminally blocked pentapeptide, has emerged as a critical tool for researchers seeking to dissect the complexities of the innate immune response. This technical guide provides an in-depth exploration of N-Boc-Phe-Leu-Phe-Leu-Phe, detailing its mechanism of action, physicochemical properties, and, most importantly, its practical applications in key cell-based assays. The protocols herein are designed to be robust and reproducible, offering both the "how" and the "why" to empower researchers in their quest for novel therapeutics.
N-Boc-Phe-Leu-Phe-Leu-Phe, also known as Boc-FLFLF, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1)[][2]. FPR1 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes[3][4]. These receptors are critical sentinels of the innate immune system, recognizing N-formylated peptides that are common molecular patterns associated with bacteria and damaged mitochondria[4][5]. Activation of FPR1 by agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS)[2][4]. By competitively blocking this interaction, N-Boc-Phe-Leu-Phe-Leu-Phe serves as an invaluable instrument for studying the physiological and pathological roles of FPR1, and for screening novel drug candidates that target this pathway.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a research tool is fundamental to its effective application.
| Property | Value | Reference |
| Sequence | Boc-Phe-Leu-Phe-Leu-Phe | [6] |
| Molecular Formula | C44H59N5O8 | [6] |
| Molecular Weight | 785.98 g/mol | [6] |
| Appearance | White to off-white powder | |
| Solubility | Insoluble in water; Soluble in DMSO | [6] |
| Storage | Store at -20°C, desiccated and protected from light. | [6] |
Expert Insight: The poor aqueous solubility of N-Boc-Phe-Leu-Phe-Leu-Phe necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of stock solutions. It is crucial to prepare high-concentration stock solutions (e.g., 10-50 mM in 100% DMSO) and then dilute them in aqueous assay buffers. Researchers should be mindful of the final DMSO concentration in the assay, as high concentrations can affect cell viability and function. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell types.
Mechanism of Action: Competitive Antagonism of FPR1
N-Boc-Phe-Leu-Phe-Leu-Phe exerts its biological effects by directly competing with endogenous and synthetic FPR1 agonists for the same binding site on the receptor. This competitive antagonism prevents the conformational changes in the receptor that are necessary for G-protein coupling and the initiation of downstream signaling cascades.
The binding of an agonist like fMLF to FPR1 activates the heterotrimeric G-protein Gαi. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The released Gβγ subunits activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events culminate in the physiological responses of chemotaxis, degranulation, and superoxide production via NADPH oxidase. N-Boc-Phe-Leu-Phe-Leu-Phe effectively blocks these downstream events by preventing the initial receptor activation.
Below is a diagram illustrating the FPR1 signaling pathway and the inhibitory action of N-Boc-Phe-Leu-Phe-Leu-Phe.
Caption: FPR1 Signaling and Antagonism by N-Boc-Phe-Leu-Phe-Leu-Phe.
Application Notes and Protocols
N-Boc-Phe-Leu-Phe-Leu-Phe is a versatile tool for studying a variety of cellular processes mediated by FPR1. Below are detailed protocols for three key applications.
Inhibition of Neutrophil Chemotaxis
Chemotaxis, the directed migration of cells along a chemical gradient, is a hallmark of the inflammatory response. The Boyden chamber assay is a widely used method to quantify the chemotactic response of neutrophils.
Principle: This assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., fMLF) is placed in the lower chamber. The ability of N-Boc-Phe-Leu-Phe-Leu-Phe to inhibit the migration of neutrophils towards the chemoattractant is quantified.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque™ PLUS) followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of N-Boc-Phe-Leu-Phe-Leu-Phe in 100% DMSO.
-
Prepare a 1 mM stock solution of fMLF in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of N-Boc-Phe-Leu-Phe-Leu-Phe in assay buffer. A typical concentration range to test would be 10 nM to 10 µM.
-
Prepare the fMLF working solution at a concentration that induces a sub-maximal chemotactic response (typically 10 nM).
-
-
Assay Setup:
-
Add 600 µL of the fMLF working solution to the lower wells of a 24-well Boyden chamber plate. For negative controls, add assay buffer alone.
-
In a separate microplate, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the N-Boc-Phe-Leu-Phe-Leu-Phe dilutions (or vehicle control) for 15-30 minutes at 37°C.
-
Carefully place the Boyden chamber inserts (with a 3-5 µm pore size membrane) into the wells containing the fMLF solution.
-
Add 200 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane using a suitable stain (e.g., Diff-Quik™).
-
Mount the membranes on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, quantify migration using a fluorescent dye (e.g., Calcein-AM) or a colorimetric assay (e.g., MTT) by lysing the migrated cells and measuring the signal.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of N-Boc-Phe-Leu-Phe-Leu-Phe compared to the vehicle control. Plot the results to determine the IC50 value.
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Measurement of Intracellular Calcium Mobilization
FPR1 activation leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This can be measured using fluorescent calcium indicators.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon agonist stimulation, the increase in intracellular calcium leads to a change in the fluorescence intensity of the dye, which can be monitored in real-time using a fluorometric plate reader or a fluorescence microscope. N-Boc-Phe-Leu-Phe-Leu-Phe will inhibit this fMLF-induced calcium flux.
Protocol:
-
Cell Culture: Culture a suitable cell line expressing FPR1 (e.g., human promyelocytic leukemia HL-60 cells differentiated into a neutrophil-like phenotype, or a stably transfected cell line like RBL-FPR1) in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Antagonist Pre-incubation: Add 50 µL of the N-Boc-Phe-Leu-Phe-Leu-Phe dilutions (or vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject 50 µL of the fMLF working solution (at a concentration that gives a maximal response, typically 100 nM) into each well.
-
Continue to record the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence after agonist addition to the baseline fluorescence. Calculate the percentage of inhibition for each concentration of N-Boc-Phe-Leu-Phe-Leu-Phe and determine the IC50 value.
Assessment of Superoxide Production (Oxidative Burst)
A key function of activated neutrophils is the production of superoxide anions (O2⁻) via the NADPH oxidase enzyme complex, a process known as the oxidative burst.
Principle: The production of superoxide can be measured using a chemiluminescent probe like luminol or a colorimetric reagent such as cytochrome c. In the presence of horseradish peroxidase (HRP), luminol reacts with superoxide to produce light, which can be quantified with a luminometer.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol. Resuspend the cells in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 2 x 10^6 cells/mL.
-
Preparation of Reagents:
-
Prepare stock solutions of N-Boc-Phe-Leu-Phe-Leu-Phe and fMLF in DMSO as previously described.
-
Prepare a working solution containing a chemiluminescent probe (e.g., 100 µM luminol) and HRP (e.g., 4 U/mL) in the assay buffer.
-
-
Assay Setup:
-
In a white 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of the N-Boc-Phe-Leu-Phe-Leu-Phe dilutions (or vehicle control) to the wells and incubate for 5 minutes at 37°C.
-
Add 50 µL of the luminol/HRP working solution to each well.
-
-
Measurement of Superoxide Production:
-
Place the plate in a luminometer and allow it to equilibrate to 37°C.
-
Initiate the reaction by adding 50 µL of the fMLF working solution (typically 1 µM).
-
Immediately begin measuring the chemiluminescence signal kinetically over a period of 30-60 minutes.
-
-
Data Analysis: The data can be analyzed by comparing the peak chemiluminescence or the area under the curve (AUC) for each condition. Calculate the percentage of inhibition for each concentration of N-Boc-Phe-Leu-Phe-Leu-Phe and determine the IC50 value.
Expected Results and Data Interpretation
When used as an antagonist in the assays described above, N-Boc-Phe-Leu-Phe-Leu-Phe is expected to produce a dose-dependent inhibition of the fMLF-induced response. The potency of the peptide can be quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki).
Representative Data:
The following table provides typical potency values for FPR1 antagonists in various functional assays. Note that the exact values can vary depending on the specific experimental conditions (e.g., cell type, agonist concentration, assay format).
| Assay | Antagonist | Agonist | Cell Type | Potency (IC50/EC50/KD) | Reference |
| NADPH Oxidase Activity | Boc-dPhe-Leu-dPhe-Leu-Phe | fMIFL | Mouse Bone Marrow Neutrophils | ~958 nM (IC50) | [7] |
| Superoxide Production | BOC-FlFlF | fMLF | Neutrophils | 0.25 µM (EC50) | [8] |
| Calcium Mobilization | BOC-FlFlF | fMLF | HL-60 cells | 230 nM (KD) | [8] |
| Monocyte Locomotion | Cyclized SRSRY | fMLF | Monocytes | 10 pM (IC50) | [9] |
| [3H]-fMLF Displacement | Cyclosporin H | fMLF | FPR1-transfected RBL cells | 100 nM (IC50) | [9] |
Expert Insight on Data Interpretation: It is important to perform full dose-response curves to accurately determine the IC50 value. Always include appropriate positive (agonist alone) and negative (vehicle alone) controls. When comparing the potency of different compounds, ensure that the assay conditions are kept consistent. The selectivity of N-Boc-Phe-Leu-Phe-Leu-Phe can be assessed by testing its activity against other related receptors, such as FPR2 and FPR3.
Quality Control: Ensuring the Integrity of Your Tool Compound
The reliability of experimental data is intrinsically linked to the quality of the reagents used. For a synthetic peptide like N-Boc-Phe-Leu-Phe-Leu-Phe, it is essential to verify its identity and purity.
Synthesis: N-Boc-Phe-Leu-Phe-Leu-Phe is typically synthesized using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry[10][11]. This involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support. The Boc protecting group is removed at each step with a mild acid, such as trifluoroacetic acid (TFA), before the next amino acid is coupled.
Purification and Characterization:
-
High-Performance Liquid Chromatography (HPLC): Following cleavage from the resin, the crude peptide is purified using reversed-phase HPLC (RP-HPLC)[12][13]. The purity of the final product is also determined by analytical RP-HPLC, and a purity of >95% is generally recommended for use in cell-based assays.
-
Mass Spectrometry (MS): The identity of the synthesized peptide is confirmed by mass spectrometry, which verifies that the molecular weight of the product matches the calculated theoretical mass.
Researchers should always obtain a certificate of analysis (CoA) from the supplier, which provides details on the purity and identity of the peptide.
Conclusion and Future Perspectives
N-Boc-Phe-Leu-Phe-Leu-Phe is a well-characterized and indispensable tool for researchers investigating the role of FPR1 in health and disease. Its ability to selectively block FPR1-mediated signaling allows for the elucidation of the receptor's involvement in a wide array of inflammatory and immune processes. The detailed protocols and application notes provided in this guide are intended to equip researchers with the knowledge and practical insights needed to effectively utilize this potent antagonist in their drug discovery efforts. As our understanding of the subtleties of GPCR signaling, including biased agonism and allosteric modulation, continues to grow, tool compounds like N-Boc-Phe-Leu-Phe-Leu-Phe will remain at the forefront of research, enabling the development of more targeted and effective therapeutics for a host of inflammatory diseases.
References
-
Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model. (2021). Antioxidants, 10(1), 81. [Link]
-
Schematic drawing of the FPR and FPRL1 in different stages of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. (2022). International Journal of Molecular Sciences, 23(2), 795. [Link]
-
Design, synthesis and characterization of fMLF-mimicking AApeptides. (2014). Chemistry, 20(45), 14788-14794. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2016). Molecules, 21(12), 1612. [Link]
-
Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. (2015). International Immunopharmacology, 28(1), 115-125. [Link]
-
Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. (2014). Journal of Medicinal Chemistry, 57(21), 8889-8903. [Link]
-
FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). UniProt. Retrieved February 10, 2026, from [Link]
-
The Effect of Antagonists Specific to FPR (Boc-FLFLF) and to FPRL1... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. (2015). ChemMedChem, 10(11), 1842-1848. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 10, 2026, from [Link]
-
A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (2023). Current Protocols, 3(11), e924. [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13). Biovera. Retrieved February 10, 2026, from [Link]
-
Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. (2017). American Journal of Blood Research, 7(4), 41-48. [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (2017). International Journal of Molecular Sciences, 18(10), 2169. [Link]
-
Diagram of formyl peptide receptor 1 (FPR1) and formyl peptide receptor... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Neutrophil Chemotaxis Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved February 10, 2026, from [Link]
-
Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
HPLC Analysis and Purification of Peptides. (2009). Current Protocols in Protein Science, Chapter 8, Unit 8.5. [Link]
-
WKYMVm and fMLF induce calcium mobilization in transfected cells.... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. (2012). Clinica Chimica Acta, 413(9-10), 894-899. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. Retrieved February 10, 2026, from [Link]
-
Analysis of Neutrophil Chemotaxis - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. (2022). Proceedings of the National Academy of Sciences, 119(31), e2203657119. [Link]
-
Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved February 10, 2026, from [Link]
-
Chemiluminescence measurement of the generation of reactive oxygen species - BMG Labtech. (n.d.). BMG LABTECH. Retrieved February 10, 2026, from [Link]
-
Solid-phase peptide synthesis - Digital CSIC. (2014). RSC Advances, 4(62), 32658-32672. [Link]
-
HPLC Purification of Peptides | Protocols.io. (2016, December 30). protocols.io. Retrieved February 10, 2026, from [Link]
-
Role of Formyl Peptide Receptors and β-Arrestin-1 in suPAR Signal Transduction in Mouse Podocytes: Interactions with αVβ3-Integrin. (2024). International Journal of Molecular Sciences, 25(2), 1109. [Link]
-
Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps. (2018). Frontiers in Immunology, 9, 264. [Link]
-
2357 - Gene ResultFPR1 formyl peptide receptor 1 [ (human)] - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1). ResolveMass. Retrieved February 10, 2026, from [Link]
-
Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. (2022). Clinical Immunology, 238, 108994. [Link]
Sources
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. innopep.com [innopep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. biovera.com.au [biovera.com.au]
- 13. hplc.eu [hplc.eu]
Application Note: High-Resolution Purification of N-Boc-Phe-Leu-Phe-Leu-Phe via Reversed-Phase HPLC
Abstract
This application note provides a detailed protocol for the purification of the N-terminally protected, hydrophobic pentapeptide, N-Boc-Phe-Leu-Phe-Leu-Phe, using reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of this peptide, conferred by the repeated phenylalanine and leucine residues, coupled with the presence of the tert-butyloxycarbonyl (Boc) protecting group, presents a significant purification challenge. This guide offers a systematic approach to method development and a robust, step-by-step protocol for achieving high purity, suitable for demanding downstream applications in research and drug development.
Introduction: The Challenge of Purifying Hydrophobic, Protected Peptides
The synthesis of peptides, whether through solid-phase[1][2][3][4] or solution-phase methods, invariably yields a crude product containing the target sequence alongside a heterogeneous mixture of impurities. These can include deletion sequences, incompletely deprotected peptides, and by-products from side reactions. For peptides intended for biological or pharmaceutical applications, achieving high purity is paramount.
N-Boc-Phe-Leu-Phe-Leu-Phe is a model for a class of challenging peptides to purify. Its character is defined by:
-
High Hydrophobicity: The sequence is rich in the hydrophobic amino acids phenylalanine (Phe) and leucine (Leu). This leads to strong retention on reversed-phase columns, often requiring high concentrations of organic solvent for elution, which can, in turn, lead to poor peak shape and resolution.
-
N-Terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group further increases the overall hydrophobicity of the peptide. The Boc group is acid-labile and its integrity must be maintained during purification if it is required for subsequent synthetic steps.[2]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the volatility of its mobile phases, which simplifies product recovery.[5] This method separates molecules based on their hydrophobicity, making it ideally suited for peptides.[5][6]
This application note will guide the user through the logical steps of developing an optimized RP-HPLC method for N-Boc-Phe-Leu-Phe-Leu-Phe, from initial analytical scouting to preparative scale purification.
Principle of Reversed-Phase HPLC for Peptides
RP-HPLC separates peptides based on the differential partitioning of the analytes between a non-polar stationary phase (typically silica particles chemically modified with alkyl chains, such as C18) and a polar mobile phase.[5][7] Peptides are loaded onto the column in a mobile phase with a low organic solvent concentration, promoting their hydrophobic interaction with the stationary phase.[5] A gradient of increasing organic solvent concentration is then applied to competitively elute the bound peptides, with more hydrophobic peptides requiring a higher concentration of organic solvent to be displaced from the column.[5]
The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), to the mobile phase is crucial for good peptide chromatography.[] TFA serves two primary purposes: it acidifies the mobile phase to ensure the protonation of acidic residues and the N-terminus, and its trifluoroacetate anion pairs with the positively charged sites on the peptide, effectively neutralizing their charge and enhancing their hydrophobic interaction with the stationary phase. This leads to sharper peaks and improved resolution.[]
Materials and Equipment
Reagents
-
Crude N-Boc-Phe-Leu-Phe-Leu-Phe peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (H₂O)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for sample dissolution
Equipment
-
High-performance liquid chromatography (HPLC) system equipped with:
-
Binary or quaternary pump capable of gradient elution
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector (for preparative runs)
-
-
Analytical and preparative RP-HPLC columns (specifications in Table 1)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer) for product recovery
Experimental Protocol
Workflow Overview
The purification process follows a logical progression from small-scale analytical method development to larger-scale preparative purification, followed by purity analysis of the collected fractions.
Caption: Workflow for the purification of N-Boc-Phe-Leu-Phe-Leu-Phe.
Sample Preparation
Due to its hydrophobicity, N-Boc-Phe-Leu-Phe-Leu-Phe may be poorly soluble in purely aqueous solutions.
-
Dissolution: Dissolve a small amount of the crude peptide in a minimal volume of DMSO or DMF.
-
Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A) to the desired concentration for injection. For analytical runs, a concentration of 1 mg/mL is a good starting point. For preparative runs, the concentration will depend on the column size and loading capacity.
-
Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial. This step is critical to prevent clogging of the column frits.
HPLC Method Development (Analytical Scale)
The goal of this step is to develop a gradient that provides the best separation between the target peptide and its impurities.
-
Column and Mobile Phase Selection: A C18 column is the standard choice for most peptides and is a good starting point.[][9][10] For very hydrophobic peptides, a C4 or C8 column might also be considered.[7][11] The most common mobile phase system for peptide purification is water and acetonitrile, both containing 0.1% TFA.[]
Parameter Mobile Phase A Mobile Phase B Composition 0.1% (v/v) TFA in H₂O 0.1% (v/v) TFA in ACN Table 1: Mobile Phase Composition. -
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the target peptide.
Time (min) % Mobile Phase B 0 5 40 95 45 95 46 5 50 5 Table 2: Example of a Broad Scouting Gradient. -
Optimized Gradient: Based on the retention time from the scouting run, design a shallower, more focused gradient around the elution point of the target peptide. A shallower gradient generally improves resolution.[7] For instance, if the peptide elutes at 60% B in the scouting run, a new gradient could be designed to run from 40% to 80% B over a longer period.
Time (min) % Mobile Phase B 0 40 40 80 45 95 46 40 50 40 Table 3: Example of an Optimized Analytical Gradient. -
Detection Wavelength: The presence of three phenylalanine residues allows for detection at wavelengths corresponding to the absorbance of the phenyl group (around 254-260 nm).[12] However, for general peptide analysis and to detect impurities lacking aromatic residues, monitoring at the peptide bond absorbance wavelength of 214-220 nm is recommended.[13]
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column and Flow Rate Scaling: The preparative column should have the same stationary phase as the analytical column but with a larger internal diameter and particle size. The flow rate should be adjusted proportionally to the cross-sectional area of the column.
Parameter Analytical Preparative Column Type C18, 5 µm, 4.6 x 250 mm C18, 10 µm, 21.2 x 250 mm Flow Rate 1.0 mL/min 20 mL/min Detection UV at 220 nm and 254 nm UV at 220 nm and 254 nm Table 4: Example of Analytical to Preparative Scaling. -
Gradient Adjustment: The gradient timing should be adjusted to maintain a similar gradient slope in terms of column volumes.
-
Sample Loading: The amount of crude peptide that can be loaded onto the preparative column will depend on the complexity of the crude mixture and the resolution of the target peak from its nearest impurities. It is advisable to perform a loading study, starting with a small injection and gradually increasing the load until the resolution begins to deteriorate.
-
Fraction Collection: Set the fraction collector to collect peaks based on a UV absorbance threshold. It is often beneficial to collect the entire peak in multiple smaller fractions to allow for more precise pooling based on subsequent purity analysis.
Post-Purification Analysis and Product Recovery
-
Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (MS).[9]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Broadening/Tailing) | - Column overload- Secondary interactions with the stationary phase- Inappropriate sample solvent | - Reduce sample load- Ensure TFA concentration is sufficient (0.1%)- Dissolve and dilute the sample in the initial mobile phase[14] |
| No Peptide Elution | - Peptide is too hydrophobic and irreversibly bound- Clogged system | - Use a mobile phase with a stronger organic solvent (e.g., isopropanol)[15]- Use a less retentive column (e.g., C4)- Check system pressure and for blockages[16] |
| Poor Resolution | - Gradient is too steep- Inappropriate stationary phase | - Decrease the gradient slope (%B/min)[7][17]- Screen different stationary phases (e.g., C4, Phenyl)[9] |
| Baseline Drift | - TFA concentration mismatch between mobile phases- Column contamination | - Ensure identical TFA concentration in both mobile phases A and B[]- Flush the column with a strong solvent wash[16] |
Conclusion
The successful purification of the hydrophobic, N-Boc protected pentapeptide, N-Boc-Phe-Leu-Phe-Leu-Phe, is readily achievable through a systematic approach to reversed-phase HPLC. Careful method development on an analytical scale, followed by a logical scale-up to a preparative format, allows for the isolation of the target peptide with high purity. The principles and protocols outlined in this application note provide a robust framework for researchers and scientists to tackle the purification of this and other challenging peptides.
References
-
Conlon, J. M. (2025, August 9). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
GenScript. (2026, February 1). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]
-
Lomenova, A., & Hroboňová, K. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
- Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Interchim. (2019, March). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved from [Link]
- Nowick Laboratory. (n.d.).
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
ACS Nano. (2020, November 11). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. Retrieved from [Link]
- Khan, S., et al. (n.d.).
- Thermo Fisher Scientific. (n.d.).
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]
-
PubMed. (n.d.). An optimized procedure for the separation of amino acid phenylthiohydantoins by reversed-phase HPLC. Retrieved from [Link]
-
YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]
-
AAPPTec. (n.d.). Spirit C18 Peptide HPLC Column; 5um 25 x 0.46 cm. Retrieved from [Link]
- Google Patents. (n.d.). US20130338337A1 - Boc and fmoc solid phase peptide synthesis.
-
ResearchGate. (n.d.). (A) Simulated UV Absorption Spectra of a model peptide containing... Retrieved from [Link]
- Clemmer Group. (n.d.).
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation profiles of phenyl alanine (20 µg Phe-OH; dark violet),... Retrieved from [Link]
-
Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
-
MDPI. (n.d.). Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study. Retrieved from [Link]
-
ResearchGate. (2019, March 27). Which is the best HPLC column for peptide purification? Retrieved from [Link]
-
Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]
-
Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification? Retrieved from [Link]
-
Reddit. (2023, October 30). HPLC Peptide Purification with C18 vs C4/C8 prep columns. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 9. wheretofindpeptides.com [wheretofindpeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study [mdpi.com]
- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
N-Boc-Phe-Leu-Phe-Leu-Phe degradation and storage conditions.
Topic: Degradation, Storage, and Solubility Optimization
Introduction: Understanding the Molecule
Welcome to the technical guide for N-Boc-Phe-Leu-Phe-Leu-Phe (often abbreviated as Boc-2 or Boc-FLFLF ).[1] To successfully handle this reagent, you must understand its dual nature:
-
Biological Tool: It is a potent antagonist for Formyl Peptide Receptors (FPR1 and FPR2), widely used to inhibit neutrophil chemotaxis and inflammation [1, 6].[1]
-
Supramolecular Building Block: Due to its alternating hydrophobic residues (Phe-Leu), this peptide has an extreme propensity to self-assemble into amyloid-like fibrils and hydrogels [5, 7].[1]
Crucial Warning: The primary "degradation" mode for this peptide is often physical aggregation (irreversible precipitation/gelation) rather than chemical bond breakage.[1] This guide prioritizes preventing these physical changes.[1][2][3]
Module 1: Storage & Handling (The "Before" Phase)
The Hygroscopicity Risk
Like many hydrophobic peptides, Boc-FLFLF is hygroscopic. If a cold vial is opened in humid air, water condenses on the peptide.[2] This moisture promotes hydrolysis over time and, more immediately, causes the powder to "gum up," making weighing inaccurate.
Standard Operating Procedure (SOP): Storage
| State | Temperature | Container | Shelf Life | Notes |
| Lyophilized Powder | -20°C (Preferred) | Glass vial, sealed with Parafilm | 1–2 Years | Store in a desiccator if possible.[1] |
| Stock Solution (DMSO) | -80°C | Polypropylene or Glass | 3–6 Months | Do not store at 4°C. Avoid freeze-thaw cycles.[1] |
| Working Solution (Aqueous) | 4°C | Plastic/Glass | < 24 Hours | Unstable. Prepare fresh daily.[1] |
Workflow: Safe Handling
Figure 1: Decision tree for maximizing shelf-life. Note the critical equilibration step to prevent moisture ingress.[3][4]
Module 2: Troubleshooting Solubility & Aggregation
This is the most common failure point. Users often report the peptide "crashing out" upon dilution into buffer.[1] This is due to
The "Solvent Switch" Protocol
Never add buffer directly to the powder. You must create a high-concentration organic "seed" solution first.[1]
-
Primary Solvent: Dissolve powder in 100% DMSO (Dimethyl Sulfoxide).[1]
-
Secondary Dilution (The Danger Zone):
Solubility Matrix
| Solvent | Solubility Rating | Application | Risk |
| Water / PBS | Insoluble | Final Assay Medium | High risk of aggregation.[1] |
| DMSO | High (>20 mg/mL) | Stock Solution | Hygroscopic; keep anhydrous.[1] |
| Ethanol | Moderate | Alternative Stock | Evaporates; concentration changes.[1] |
| HFIP (Hexafluoroisopropanol) | Very High | Disaggregating Agent | Toxic; must be evaporated before bio-use.[1] |
| TFA (Trifluoroacetic Acid) | High | FORBIDDEN | Chemically degrades the peptide (removes Boc). |
Module 3: Chemical Stability & Degradation
While aggregation is physical, chemical degradation changes the molecular identity. The N-terminal Boc (tert-butoxycarbonyl) group is the specific vulnerability.[1]
Mechanism of Failure: Acidolysis
The Boc group is acid-labile.[1] Exposure to strong acids (TFA, HCl) or even prolonged exposure to acidic buffers (pH < 4.[1]0) will cleave the Boc group, yielding H-Phe-Leu-Phe-Leu-Phe (De-Boc product).[1]
Degradation Pathway Visualization
Figure 2: Distinction between physical aggregation (often reversible with organic solvents) and chemical deprotection (irreversible).[1]
Troubleshooting Guide (FAQ)
Q1: "My peptide arrived as a clear film/gel, not a powder. Is it degraded?"
A: Likely no . Lyophilized peptides, especially hydrophobic ones like Boc-FLFLF, can sometimes appear as a thin, translucent film on the glass rather than a fluffy powder.
-
Action: Add DMSO directly to the vial to dissolve. If it dissolves clearly, it is likely intact.
Q2: "I see a mass peak at [M-100] on my LC-MS. What happened?"
A: You have lost the Boc protecting group.
-
Cause: You likely used an acidic solvent (like TFA) in your mobile phase or solubilization step, or the sample was stored in an acidic buffer.
-
Solution: Ensure all solvents are neutral (pH 7.0–7.4).[1] Avoid TFA; use Formic Acid (0.1%) only if necessary for ionization, and minimize exposure time.[1]
Q3: "The solution turned cloudy when I added the DMSO stock to my cell media."
A: You exceeded the critical aggregation concentration (CAC).
-
Cause: Rapid precipitation due to the hydrophobic effect.[1]
-
Solution:
Q4: "Can I autoclave this peptide for sterile use?"
A: No. High heat and pressure will hydrolyze peptide bonds and potentially cleave the Boc group.
-
Solution: Dissolve in DMSO, then filter-sterilize using a 0.22 µm PTFE (hydrophobic) or Nylon membrane.[1] Do not use PES filters for hydrophobic peptides as they may bind the peptide.[1]
References
-
InnoPep. "N-Boc-Phe-Leu-Phe-Leu-Phe Properties and Solubility." InnoPep Product Data. Link
-
MedChemExpress. "Boc-MLF and Boc-FLFLF Storage and Stability." MCE Technical Support. Link
-
PubChem. "Compound Summary: Boc-Met-Leu-Phe-OH (Analogous Structural Data)." National Library of Medicine.[1] Link
-
Greene, T.W., Wuts, P.G.M. "Protection for the Amino Group: Carbamates."[5] Organic Chemistry Portal. Link
-
Gazit, E., et al. "Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods." National Institutes of Health (PMC).[1] Link
-
Stenfeldt, A.L., et al. "Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor." Inflammation, 2007.[6] Link
-
Adler-Abramovich, L., & Gazit, E. "The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels." Journal of Peptide Science. Link[1]
Sources
- 1. Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.cn]
- 4. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of N-Boc-Phe-Leu-Phe-Leu-Phe
Current Status: Active Ticket Focus: Hydrophobic Aggregation / Beta-Sheet Disruption Applicable For: N-Boc-Phe-Leu-Phe-Leu-Phe (Pentapeptide)
The Core Problem: The "Steric Zipper"
Why is this specific peptide failing in your hands?
The sequence Phe-Leu-Phe-Leu-Phe is not just hydrophobic; it is a "perfect storm" for aggregation.
-
Amphipathic Periodicity: The alternating Phenylalanine (aromatic) and Leucine (aliphatic) residues create a structure that naturally adopts a
-sheet conformation. -
Pi-Stacking: The phenyl rings of the Phe residues stack (pi-pi interactions), acting like molecular velcro.
-
N-Boc Capping: The tert-butyloxycarbonyl (Boc) group removes the positive charge of the N-terminus. Without this charge repulsion, the peptide loses its primary solubilizing force, driving it further out of the aqueous phase and into a precipitated state.
This guide treats the peptide not as a standard biomolecule, but as a "difficult sequence" requiring specialized handling protocols.[1]
Module A: Synthesis Troubleshooting (SPPS)
Use this module if you are synthesizing the peptide and experiencing low yields or deletion sequences.
The Issue: During Solid Phase Peptide Synthesis (SPPS), the growing peptide chain aggregates on the resin beads, collapsing the resin and preventing the reagents from reaching the N-terminus. This typically happens after the 3rd or 4th residue.
Optimized Synthesis Protocol
Do not use standard room-temperature protocols.
| Parameter | Standard Protocol (Avoid) | High-Hydrophobicity Protocol (Recommended) |
| Resin | Polystyrene (1% DVB) | ChemMatrix (PEG-based) or Low-loading Tentagel (0.2 mmol/g) |
| Solvent | DMF | NMP or "Magic Mixture" (DCM:DMF:NMP 1:1:1) |
| Temperature | 25°C | 60°C - 75°C (Microwave or heated jacket) |
| Coupling | Single coupling (1 hr) | Double coupling (2 x 45 min) at high temp |
| Additives | None | 0.1 M LiCl (Lithium Chloride) in the coupling buffer |
Why LiCl? Chaotropic salts like LiCl or KSCN disrupt the hydrogen bonding network on the resin, keeping the peptide chain extended and accessible for the next amino acid.
Module B: Solubilization (The "Reset" Protocol)
Use this module if your peptide looks like "milk" or floats as a film in aqueous buffer.
The Issue: Direct addition of buffer (PBS, Tris) to the lyophilized powder locks the aggregates into place. You cannot "undo" this aggregation with simple vortexing. You must chemically "reset" the secondary structure.
The HFIP "Reset" Workflow
Reagent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[2] Warning: HFIP is volatile and corrosive. Use a fume hood.
Step-by-Step Protocol:
-
Dissolution: Add neat HFIP to the peptide powder to a concentration of 1–5 mg/mL.
-
Observation: The solution should turn clear immediately as HFIP disrupts the
-sheets.
-
-
Incubation: Let stand at room temperature for 30–60 minutes.
-
Evaporation: Aliquot the solution into working volumes. Evaporate the HFIP using a stream of nitrogen gas or a centrifugal vacuum concentrator (SpeedVac).
-
Result: You will be left with a thin, invisible peptide film on the tube walls. This film is now "monomeric."
-
-
Reconstitution:
-
Option A (Immediate Use): Dissolve the film in 100% DMSO (anhydrous).
-
Option B (Assay Buffer): Dilute the DMSO stock into your assay buffer. Note: Keep final DMSO concentration <1% if cells are involved.
-
Figure 1: The HFIP "Reset" Strategy. Direct hydration of the powder is avoided to prevent irreversible fibril formation.
Module C: Purification & Analysis (HPLC/LC-MS)
Use this module if you see broad peaks, tailing, or no elution during chromatography.
The Issue: N-Boc-Phe-Leu-Phe-Leu-Phe is too hydrophobic for standard C18 columns. It binds irreversibly or elutes as a smeared "hump" due to slow mass transfer kinetics.
HPLC Method Optimization
| Variable | Standard (Fail) | Optimized (Pass) |
| Column Phase | C18 (Octadecyl) | C4 (Butyl) or C8 (Octyl) |
| Pore Size | 100 Å | 300 Å (Wide pore reduces steric trapping) |
| Temperature | Ambient (25°C) | 60°C (Crucial for mass transfer) |
| Mobile Phase B | Acetonitrile (ACN) | ACN + 10-20% Isopropanol (IPA) |
| Gradient | 5% -> 95% B | Start higher (e.g., 40% B) to prevent precipitation at injection |
Troubleshooting FAQ:
Q: My peptide elutes as a broad hump.
-
A: This indicates on-column aggregation. Heat the column to 60°C. If your HPLC cannot heat, add 20% Isopropanol (IPA) or 10% TFE (Trifluoroethanol) to Mobile Phase B.
Q: I injected the sample and the pressure spiked immediately.
-
A: The peptide precipitated upon hitting the aqueous Mobile Phase A.
-
Fix: Inject the sample in a solution containing 50% Acetic Acid or use a "sandwich injection" (plug of solvent before/after sample). Ensure your starting gradient is high enough (e.g., start at 50% B) to keep it soluble.
-
Figure 2: Decision tree for chromatographic separation of hydrophobic aggregates.
References & Grounding
-
Synthesis of Difficult Sequences:
-
Solubilization with HFIP:
-
Stine, W. B., et al. (2011). "Preparing Synthetic Aβ in Different Aggregation States." Methods in Molecular Biology. While focused on Amyloid-Beta, this is the definitive protocol for using HFIP to monomerize hydrophobic, sheet-forming peptides.
-
Source:
-
-
HPLC of Hydrophobic Peptides:
-
Aguilar, M. I., et al. (1998). "High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation." Methods in Molecular Biology. Establishes the standard for using C4 columns and isopropanol additives for hydrophobic sequences.[3]
-
Source:
-
-
Phe-Phe Self-Assembly Mechanisms:
-
Adler-Abramovich, L., et al. (2009). "Self-assembled organic nanostructures." Nature Nanotechnology. Explains the mechanism of Phe-Phe stacking and why these sequences form nanotubes/aggregates so readily.[4]
-
Source:
-
Sources
Mass spectrometry analysis of N-Boc-Phe-Leu-Phe-Leu-Phe impurities
Case ID: BOC-FLFLF-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
The analysis of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) presents a "perfect storm" of analytical challenges. This pentapeptide combines high hydrophobicity (due to the Phe/Leu repeat motif) with the acid-lability of the tert-butyloxycarbonyl (Boc) group.
Users frequently report three core failure modes:
-
Solubility: The peptide aggregates or precipitates in standard aqueous mobile phases.
-
Chromatography: Peak tailing, carryover, or irreversible adsorption to C18 columns.
-
Mass Spectrometry: Discrepancies between theoretical and observed mass due to in-source fragmentation (loss of Boc).
This guide provides validated protocols to overcome these specific hurdles.
Module 1: Sample Preparation & Solubility
The Issue: The sequence Phe-Leu-Phe-Leu-Phe is highly prone to
Protocol: The HFIP Dissolution Method
Do not attempt to dissolve this peptide directly in the mobile phase. You must disrupt the secondary structure first.
Reagents Required:
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): The "gold standard" for disrupting peptide aggregates.
-
DMSO (Dimethyl sulfoxide): Alternative if HFIP is unavailable (less effective for strong aggregates).
Step-by-Step Workflow:
-
Primary Solubilization: Dissolve the solid peptide in 100% HFIP to a concentration of 1–2 mg/mL. Sonicate for 5 minutes. The solution should be perfectly clear.
-
Dilution: Dilute this stock 1:10 or 1:20 with 50% Acetonitrile/Water .
-
Critical: Do not dilute with 100% water; the peptide will crash out immediately.
-
-
Centrifugation: Spin at 10,000 x g for 5 minutes to remove any micro-particulates before injection.
Visual Guide: Solubility Decision Tree
Figure 1: Decision matrix for solubilizing hydrophobic peptides. HFIP is prioritized to break intermolecular hydrogen bonds.
Module 2: LC-MS Method Parameters
The Issue: Standard C18 columns are often too retentive for Boc-FLFLF, leading to broad peaks and carryover. The Boc group adds significant hydrophobicity.
Recommended Chromatographic Conditions
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C4 or C8 (Wide Pore 300 Å) | C18 chains interact too strongly with the Phe-rich sequence. C4 reduces retention time and improves peak shape [1, 2]. |
| Column Temp | 60°C | Elevated temperature reduces mobile phase viscosity and increases mass transfer, sharpening the peaks of hydrophobic peptides [3]. |
| Mobile Phase A | Water + 0.1% Formic Acid | TFA suppresses MS signal. Formic acid is preferred for ESI-MS. |
| Mobile Phase B | IPA/Acetonitrile (50:50) + 0.1% FA | Isopropanol (IPA) has stronger elution strength than ACN for hydrophobic species, ensuring the peptide elutes fully. |
| Gradient | Start high: 50% B to 100% B | Starting at 5% B will cause the peptide to precipitate at the head of the column. |
Module 3: Mass Spectral Interpretation
The Issue: Users often claim the "Parent Ion is missing" or report high levels of "deprotected impurity" that are not actually present in the sample.
The "Boc-Loss" Artifact
The Boc group is thermally labile and acid-sensitive. In the Electrospray Ionization (ESI) source, the combination of heat, voltage, and acidic mobile phase can cause In-Source Fragmentation (ISF) .
-
Observation: You see a dominant peak at
(Loss of Boc) or (Loss of isobutylene). -
Verification: To prove this is an artifact and not a real impurity, lower the Fragmentor Voltage or Cone Voltage and lower the Source Temperature . If the ratio of Parent/Fragment changes, it is an artifact occurring inside the MS, not a chemical impurity in your vial [4].
Visual Guide: Boc Fragmentation Pathway
Figure 2: Common in-source fragmentation pathways for Boc-protected peptides. The [M-56] and [M-100] peaks are often artifacts, not impurities.
Impurity Identification Table
Use this table to assign real impurities found in the synthesis of Boc-FLFLF.
| Observed Mass Shift | Likely Identity | Cause |
| -147 Da | Des-Phe (Deletion) | Incomplete coupling of Phenylalanine. |
| -113 Da | Des-Leu (Deletion) | Incomplete coupling of Leucine. |
| +0 Da (Isobaric) | D-Phe Isomer (Racemization) | Racemization of Phe during activation. Requires Chiral LC to separate [5]. |
| +16 Da | Oxidation (+O) | Oxidation of Phe (rare) or contaminants. |
| -18 Da | Dehydration | Loss of water (common MS artifact). |
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a split peak for my main product. Is this a diastereomer? A: It is highly probable. Phenylalanine is susceptible to racemization (conversion of L-Phe to D-Phe) during SPPS, particularly during the activation step. If you see a "shoulder" or a split peak with the exact same mass, it is likely a D-Phe impurity. You may need to optimize your coupling reagents (e.g., use DIC/Oxyma instead of HATU) to minimize this [6].
Q2: Why is my signal intensity so low compared to my standard peptides? A: Hydrophobic peptides ionize poorly in standard ESI because they don't reside on the surface of the electrospray droplet as effectively as hydrophilic ones. Add 0.05% TFA to the mobile phase (if using a sensitive enough MS) or dope the mobile phase with HFIP (1–2%) to improve ionization efficiency [7].
Q3: Can I use MALDI instead of ESI? A: Yes, but Boc groups are also labile under MALDI laser irradiation. Use a "cool" matrix like DHB (2,5-Dihydroxybenzoic acid) rather than CHCA to minimize fragmentation.
References
-
Biotage. (2023).[1] Which Stationary Phase Should I Choose For My Peptide Purification? Retrieved from
-
YMC Co., Ltd. (2023). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from
-
Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. Retrieved from
-
Reddy, P. et al. (2025). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from
-
Elsawy, M.A. et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Journal of Peptide Science. Retrieved from
-
Steinauer, R. et al. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis. ResearchGate.[2][3] Retrieved from
-
Waters Corporation. (2023). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Analysis. Retrieved from
Sources
Technical Support Center: N-Boc-Phe-Leu-Phe-Leu-Phe Optimization
Current Status: Operational | Ticket ID: BOC-FLFLF-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Amyloid" Challenge
The synthesis of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) presents a deceptive challenge. While a pentapeptide is typically trivial, this specific sequence is composed entirely of hydrophobic residues with alternating aromatic (Phe) and aliphatic (Leu) side chains. This structure mimics the core of amyloid fibrils, leading to rapid
The Critical Failure Point: Most users fail not during synthesis, but during purification , where the peptide precipitates inside the HPLC column due to water incompatibility.
This guide replaces standard protocols with high-solubility workflows specifically designed for hydrophobic, aggregation-prone sequences.
Module 1: Synthesis Strategy (The "Prevention" Phase)
The Core Problem: Boc Retention & Aggregation
Standard Fmoc-SPPS uses 95% TFA for cleavage, which destroys the N-terminal Boc group. To retain the N-Boc group, you must use a hyper-acid-sensitive resin.
Recommended Protocol: Fmoc-SPPS on 2-CTC Resin
Do not use Wang or Rink Amide resins.
| Parameter | Recommendation | Scientific Rationale |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Cleaves with 1% TFA , leaving the N-terminal Boc group intact. |
| Loading | Low (< 0.4 mmol/g) | Reduces inter-chain interaction (aggregation) on the solid support. |
| Coupling | DIC / Oxyma Pure | Superior to HBTU/HATU for preventing racemization in Cys/Phe residues [1]. |
| Solvent | DMF + 10% HFIP (optional) | If coupling becomes sluggish, HFIP disrupts |
| Final Step | Boc-Phe-OH | Couple the final residue as the Boc-protected variant. |
Workflow Visualization
Figure 1: Strategic workflow for retaining acid-labile N-terminal Boc groups using mild cleavage conditions.
Module 2: Cleavage & Work-up (The "Retention" Phase)
Troubleshooting Q&A
Q: I used 95% TFA and my Boc group disappeared. Can I put it back?
-
A: No. Once cleaved, re-introducing a Boc group selectively to the N-terminus of a free peptide is difficult without protecting the C-terminus first. Prevention is key: You must use 1% TFA cleavage.
Q: The peptide isn't coming off the resin with 1% TFA.
-
A: This is likely due to aggregation on the resin, not chemical stability.
-
Fix: Add 5% TFE (Trifluoroethanol) or HFIP to your 1% TFA/DCM cleavage cocktail. This swells the polystyrene matrix and solubilizes the hydrophobic peptide as it cleaves [2].
-
Protocol: High-Efficiency Mild Cleavage
-
Wash resin with DCM (3x).[1]
-
Treat with 1% TFA / 5% TFE / 94% DCM (10 mL per gram of resin).
-
Shake for 2 minutes. Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent Boc degradation).
-
Repeat 3-4 times.
-
Concentrate the filtrate.[2] Note: Do not use ether precipitation yet; hydrophobic peptides often oil out. Evaporate to dryness first.[1]
Module 3: Purification & Analysis (The "Solubility" Trap)
This is where 90% of failures occur. This peptide is "nylon-like" in solubility.
The Solvent Matrix
| Solvent | Solubility Status | Application |
| Water | Insoluble | Mobile Phase A (causes precipitation) |
| Acetonitrile (ACN) | Poor/Insoluble | Standard Mobile Phase B (often fails) |
| DMSO | Moderate | Good for storage, risky for injection (viscosity) |
| HFIP | Excellent | Mandatory for HPLC Injection |
| Isopropanol (IPA) | Good | Recommended Mobile Phase B modifier |
Critical Troubleshooting: HPLC Column Clogging
Symptom: You inject the sample, pressure spikes immediately, and the run aborts. Cause: You dissolved the peptide in DMSO/HFIP, but when it hit the aqueous Mobile Phase A inside the column, it instantly precipitated.
The "Hydrophobic Injection" Protocol:
-
Dissolution: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol) at 5 mg/mL. HFIP disrupts
-sheets [3]. -
Column: Use a C4 or C8 column (less hydrophobic retention than C18) or a PolyHYDROXYETHYL A column (HILIC mode) [4].
-
Temperature: Heat the column to 60°C . This is non-negotiable for amyloid sequences; it kinetically prevents aggregation during the run.
-
Mobile Phase:
-
Buffer A: Water + 0.1% TFA[3]
-
Buffer B:Isopropanol:Acetonitrile (50:50) + 0.1% TFA. (IPA has stronger eluting power for hydrophobic chains).
-
Purification Logic Flow
Figure 2: Decision matrix for overcoming solubility limits during HPLC purification.
Module 4: Analysis & Storage
Mass Spectrometry (ESI-MS)
-
Issue: Hydrophobic peptides fly poorly in standard ESI.
-
Fix: Add 10-20% HFIP or TFE to your MS sample buffer. This increases ionization efficiency by breaking up aggregates that suppress signal.
Storage
-
State: Lyophilized powder.[4]
-
Temp: -20°C.
-
Reconstitution: Do not dissolve in DMSO and store. Dissolve in HFIP or DMSO immediately prior to use. Storing in solution allows slow aggregation into fibrils, rendering the peptide inactive or insoluble over time.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide amides and acids". International Journal of Peptide and Protein Research. Link
-
Stine, W. B., et al. (2011).[5] "Preparing Synthetic Aβ in Different Aggregation States". Methods in Molecular Biology. Link (Demonstrates HFIP utility in amyloid disassembly).
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds". Journal of Chromatography A. Link
Sources
Unnatural Amino Acids in Peptide Synthesis: A Technical Troubleshooting Guide
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing therapeutic properties, probing biological systems, and creating novel materials. However, the unique structural and chemical properties of these non-proteinogenic residues often introduce challenges not encountered in standard solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing common unwanted side reactions associated with UAAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Coupling Inefficiencies and Failures
Q1: My coupling reaction for a bulky/sterically hindered UAA (e.g., N-methylated amino acid, β-branched UAA) is resulting in low yield or complete failure. What are the likely causes and how can I resolve this?
A1: This is a frequent challenge stemming from the steric hindrance imposed by the UAA's side chain or backbone modification, which physically obstructs the formation of the peptide bond.[1] Incomplete coupling leads to the formation of deletion sequences, which can be difficult to purify away from the desired peptide.
Causality and Troubleshooting Workflow:
The primary cause of poor coupling efficiency with sterically hindered UAAs is an insufficient activation energy to overcome the steric barrier.[2] Your standard coupling protocol may not be robust enough for these demanding reactions.
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inadequate for sterically hindered couplings.[2]
-
Solution: Switch to a more potent in-situ activating reagent.
-
Aminium/Uronium Salts: HATU, HBTU, or HCTU are highly effective as they form reactive esters that can overcome significant steric barriers.[2]
-
Phosphonium Salts: PyBOP or PyAOP are also excellent choices for these challenging couplings.[3]
-
For extremely hindered residues like α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective, albeit more specialized, strategy.[2]
-
-
-
Optimize Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[2]
-
Solution:
-
Increase the coupling reaction time, for example, from a standard 1-2 hours to an overnight reaction.[2]
-
Consider a "double coupling" protocol where the coupling step is repeated with a fresh solution of the activated UAA.[2]
-
Microwave-assisted peptide synthesis (MASPS) is a highly effective method to drive difficult couplings to completion rapidly by using microwave energy to heat the reaction.[4]
-
-
-
Assess Your Solvent System: The solvent's ability to solvate the growing peptide-resin complex is crucial for successful coupling.[2] Poor solvation can lead to peptide aggregation, further impeding the reaction.
Experimental Protocol: Double Coupling of a Sterically Hindered UAA using HATU
-
Following the standard N-terminal Fmoc deprotection of the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-UAA (4 equivalents relative to resin loading). Dissolve the UAA, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.
-
Add the activated UAA solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Repeat steps 2 and 3 with a fresh solution of the activated UAA.
-
After the second coupling, wash the resin thoroughly with DMF and proceed with the synthesis.
Category 2: Racemization
Q2: I'm observing diastereomeric impurities in my final peptide product containing a UAA. How can I minimize or prevent racemization?
A2: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue as it can drastically alter or eliminate the biological activity of a peptide.[5] While all chiral amino acids are susceptible, certain residues, including some UAAs, are more prone to this side reaction. The primary mechanism is the formation of a planar oxazolone intermediate during carboxyl group activation.[5]
Factors Influencing Racemization:
-
Amino Acid Identity: Histidine and Cysteine are notoriously prone to racemization.[6] The susceptibility of a UAA will depend on its side chain's electronic and steric properties.
-
Coupling Method: The choice of activating reagent and additives significantly impacts the degree of racemization.
-
Base and Temperature: Strong bases and elevated temperatures can accelerate racemization.[5]
Strategies for Racemization Suppression:
-
Choice of Coupling Reagents and Additives:
-
Solution: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is highly recommended. These additives suppress racemization by minimizing the lifetime of the reactive oxazolone intermediate.[5][6]
-
Carbodiimides like DIC, when used in conjunction with Oxyma Pure, generally provide low levels of racemization.[5]
-
For particularly sensitive UAAs, consider using a ynamide-based coupling reagent, which has shown remarkable superiority in suppressing racemization.[7]
-
-
Control of Reaction Conditions:
-
Solution:
-
Base: Use the minimum necessary amount of a weaker base like sym-collidine instead of DIPEA or NMM, especially for fragment condensations.
-
Temperature: Perform couplings at a reduced temperature (e.g., 0°C) to slow the rate of racemization.[5]
-
-
Data Summary: Impact of Coupling Reagents on Racemization
The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents, illustrating the importance of reagent selection.
| Coupling Reagent/Additive | % D-Isomer Formation |
| HBTU/DIPEA | 2.5% |
| HATU/DIPEA | 1.8% |
| DIC/Oxyma Pure | 0.5% |
| DIC/HOBt | 0.8% |
Data adapted from publicly available chemical literature.
Category 3: Side Reactions of the UAA Side Chain
Q3: My UAA has a reactive functional group in its side chain (e.g., an additional amine, carboxyl, or hydroxyl group). How do I prevent unwanted side reactions during synthesis?
A3: UAAs with reactive side chains require an orthogonal protection strategy. This means the side-chain protecting group must be stable to the conditions used for Nα-Fmoc deprotection (typically piperidine) and must be removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.[8][9]
Orthogonal Protecting Group Strategies:
| Functional Group | Common Orthogonal Protecting Groups | Deprotection Conditions | Stable To |
| Amine (e.g., Lys side chain) | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ | TFA, Piperidine |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | TFA, Piperidine | |
| Carboxyl (e.g., Asp/Glu side chain) | Allyl ester (OAll) | Pd(PPh₃)₄ | TFA, Piperidine |
| 2-Phenylisopropyl ester | 1% TFA in DCM | Piperidine | |
| Hydroxyl (e.g., Ser/Thr side chain) | Trityl (Trt) | Mild acid (e.g., 1% TFA in DCM) | Piperidine |
Workflow for On-Resin Side Chain Modification:
Caption: Workflow for on-resin modification using an orthogonal protecting group strategy.
Category 4: Intramolecular Cyclization Reactions
Q4: I am synthesizing a peptide with an N-substituted UAA (e.g., N-methyl-glycine, Proline) at the N-terminus of the dipeptide on the resin, and I'm observing significant product loss. What is happening?
A4: You are likely encountering diketopiperazine (DKP) formation. This is an intramolecular cyclization reaction where the free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP.[6][10] This side reaction is particularly prevalent with N-substituted amino acids like proline and N-methylated residues because the tertiary amide bond they form has a higher propensity to adopt the cis conformation, which pre-organizes the peptide for cyclization.[10]
Prevention of Diketopiperazine Formation:
-
Choice of Resin:
-
Synthetic Strategy:
-
Solution:
-
Incorporate the first two amino acids as a pre-formed dipeptide. This bypasses the problematic dipeptidyl-resin stage.
-
If using Fmoc chemistry, after coupling the second amino acid, do not remove the N-terminal Fmoc group. Instead, couple the third amino acid directly as a protected dipeptide.
-
-
-
Modified Deprotection Conditions:
-
Solution: For highly susceptible sequences, alternative Fmoc-removal solutions, such as 2% DBU/5% piperazine in NMP, have been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[10]
-
Caption: Mechanism of diketopiperazine (DKP) formation.
Analytical Verification
Q5: How can I confirm the presence of these side products in my crude peptide?
A5: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for identifying side products.
-
RP-HPLC: Diastereomers resulting from racemization may appear as closely eluting peaks or shoulders on the main product peak. Deletion sequences from incomplete coupling will typically elute earlier than the full-length peptide.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This is the definitive tool for identifying side products.
-
Deletion Sequences: Will show masses corresponding to the molecular weight of the target peptide minus the mass of the missing residue(s).
-
DKP Formation: Will not be observed in the final product analysis as it is cleaved from the resin. Low yield is the primary indicator.
-
Side-chain Reactions: Look for mass additions corresponding to protecting groups that failed to cleave or modifications from scavenger reactions.
-
References
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Coin, I., Dölling, R., & Bienert, M. (2007). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 13(11), 749-757.
-
Bibliomed. (2019). Side reactions in peptide synthesis: An overview. [Link]
- Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 651-654.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11953-11959.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. (2022).
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11953–11959.
- Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1999). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Biopolymers, 51(4), 275-287.
-
Slideshare. (2015). Spps and side reactions in peptide synthesis. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. [Link]
- Stathopoulos, P., Papas, S., Tsikaris, V., & Sakarellos, C. (2001). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 57(5), 415-420.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155.
- Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.
- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry, 46(7), 1377-1380.
-
AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
-
JPT Peptide Technologies. (n.d.). Unnatural amino acids. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
- Chatterjee, J., et al. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Schiller, P. W., et al. (1987). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 29(4), 493-499.
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- Re-Smit, A. M., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- Wierzbinski, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4053–4057.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
The Exploring Series. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. [Link]
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
-
Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. [Link]
- Mu, Y., et al. (2013). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One, 8(10), e76332.
-
ResearchGate. (2020). Multiple-Site Labeling of Proteins with Unnatural Amino Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: N-Boc-Phe-Leu-Phe-Leu-Phe vs. FPR Antagonists
The following guide provides a comprehensive technical comparison of N-Boc-Phe-Leu-Phe-Leu-Phe (commonly referred to as Boc-2 ) against other primary Formyl Peptide Receptor (FPR) antagonists.
Executive Summary: The "Pan-Antagonist" Paradox
N-Boc-Phe-Leu-Phe-Leu-Phe (Sequence: N-t-Boc-Phe-D-Leu-Phe-D-Leu-Phe, widely known as Boc-2 ) is a synthetic peptide antagonist used to block Formyl Peptide Receptors (FPRs). Unlike highly selective small molecules, Boc-2 occupies a unique niche: it is a potent FPR1 antagonist at low concentrations but functions as a pan-FPR antagonist (inhibiting FPR1 and FPR2/ALX) at higher concentrations.[1]
This guide compares Boc-2 against Cyclosporin H (the gold standard for FPR1 specificity), Boc-1 (a lower potency analog), and WRW4 (FPR2 selective), providing the experimental logic required to select the correct tool for your inflammatory signaling assays.
Technical Profile & Mechanism
Chemical Identity[2]
-
Common Name: Boc-2
-
Full Sequence: N-tert-butoxycarbonyl-L-Phenylalanyl-D-Leucyl-L-Phenylalanyl-D-Leucyl-L-Phenylalanine
-
Stereochemistry Criticality: The inclusion of D-Leu residues is critical for its metabolic stability against proteolysis and its high affinity. The all-L isomer is significantly less potent and rapidly degraded.
-
Solubility: Insoluble in water; soluble in DMSO (up to ~20 mg/mL).
Mechanism of Action
Boc-2 functions as a competitive antagonist. It binds to the extracellular loops and transmembrane domains of the G-protein coupled receptor (GPCR), sterically preventing the binding of formylated peptides (like fMLP) or Annexin A1. This blockade prevents the conformational change required to release the G
Comparative Analysis: Boc-2 vs. Alternatives
The choice of antagonist depends entirely on the selectivity window required for your experiment.
Comparative Performance Table
| Feature | Boc-2 (N-Boc-FLFLF) | Cyclosporin H (CsH) | Boc-1 (N-Boc-MLF) | WRW4 |
| Primary Target | FPR1 (High Affinity) | FPR1 (Inverse Agonist) | FPR1 | FPR2 (ALX) |
| Secondary Target | FPR2 (at > 5-10 µM) | None (Highly Selective) | FPR2 (Weak) | None |
| Potency (IC50/Kd) | ||||
| Metabolic Stability | High (D-amino acids) | Very High (Cyclic) | Moderate | Moderate |
| Solubility | DMSO | DMSO/Ethanol | DMSO | Water/PBS |
| Best Use Case | General blockade of formyl peptide signaling; in vivo inflammation models. | Strict definition of FPR1-mediated pathways; ruling out FPR2. | Historical comparisons; less used now due to lower potency. | Selective blockade of FPR2/ALX (e.g., Lipoxin A4 studies). |
Selection Logic
-
Use Cyclosporin H if you must prove a phenotype is exclusively FPR1-driven . CsH does not cross-react with FPR2, whereas Boc-2 might if you overdose the system.
-
Use Boc-2 for in vivo models or general neutrophil inhibition. Its peptide nature allows for reasonable bioavailability (i.p. administration) and broad-spectrum inhibition of bacterial peptide sensing at high doses.
-
Use WRW4 as a negative control for FPR1 assays or a positive antagonist for FPR2.
Visualization: Signaling & Intervention
The following diagram illustrates the FPR1 signaling cascade and the precise intervention points of the compared antagonists.
Figure 1: Mechanism of Action. Boc-2 acts as a dual antagonist at high concentrations, while CsH and WRW4 provide receptor-specific blockade.
Experimental Protocols
To ensure data integrity, these protocols include self-validation steps (positive/negative controls).
Protocol A: Calcium Mobilization Assay (Fluo-4 AM)
Purpose: To determine the IC50 of Boc-2 against fMLP-induced calcium release.
-
Cell Preparation:
-
Harvest HL-60 cells (differentiated into neutrophil-like phenotype using 1.3% DMSO for 5-7 days) or primary human neutrophils.
-
Wash cells in HBSS (Ca2+/Mg2+ free) containing 20 mM HEPES.
-
-
Dye Loading:
-
Incubate cells (
cells/mL) with Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) for 30 minutes at 37°C in the dark. -
Validation Step: Check cells under a fluorescence microscope to ensure uniform loading and morphology.
-
-
Antagonist Pre-treatment:
-
Resuspend cells in HBSS (with Ca2+/Mg2+).
-
Aliquot into a 96-well black plate.
-
Add Boc-2 (titration: 1 nM to 10 µM) or Vehicle (DMSO) .
-
Incubate for 10 minutes at 37°C. Note: Longer incubation is unnecessary and may cause receptor internalization.
-
-
Agonist Stimulation:
-
Inject fMLP (Final concentration:
, typically 10-50 nM).
-
-
Data Acquisition:
-
Measure fluorescence (Ex: 494 nm, Em: 516 nm) immediately upon injection every 1 second for 60 seconds.
-
-
Analysis:
-
Calculate
. -
Plot % Inhibition vs. Log[Boc-2].
-
Protocol B: Neutrophil Chemotaxis (Boyden Chamber)
Purpose: To assess functional inhibition of cell migration.
-
Setup: Use a transwell system (3 µm pore size).
-
Lower Chamber: Add fMLP (10 nM) in buffer.
-
Upper Chamber: Add Neutrophils (
) pre-incubated with Boc-2 (1 µM) or CsH (100 nM) for 15 minutes. -
Incubation: 45-60 minutes at 37°C / 5% CO2.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain migrated cells (bottom side).
-
Count cells in 5 random fields.
-
Control: Spontaneous migration (Buffer only in bottom well) must be <10% of fMLP response.
-
Workflow Visualization
Figure 2: Experimental Workflow for Calcium Mobilization Assays.
References
-
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[2][3] Inflammation, 30(6), 224-229.[2][3][4] Link
-
Bae, Y. S., et al. (2003). "Identification of a compound that directly stimulates phospholipase C in the absence of G protein activators." Journal of Immunology, 171(4), 2066-2073.[5] Link
-
Fu, H., et al. (2006). "Orphan receptor FPR3 is a receptor for annexin A1." FASEB Journal, 20(2), 211-213. Link
-
MedChemExpress. "BOC-FlFlF (BOC2) Product Information." Link
-
Gao, J. L., et al. (1994). "Cloning and differential expression of a murine formyl peptide receptor-like gene." Journal of Biological Chemistry, 269, 25395-25401. Link
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2) Activity Guide: Comparative Analysis with Standard Chemoattractants
[1]
Content Type: Technical Comparison Guide Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Antagonistic potency, receptor specificity (FPR1 vs. FPR2), and experimental validation against fMLP, C5a, and IL-8.
Executive Summary: The "Anti-Chemoattractant"
N-Boc-Phe-Leu-Phe-Leu-Phe (commonly abbreviated as Boc-PLPLP , Boc-FLFLF , or Boc-2 ) is often miscategorized in broad lists of chemoattractants.[1] Unlike the potent agonist fMLP (N-formyl-Met-Leu-Phe), Boc-2 acts primarily as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1]
While fMLP induces robust neutrophil chemotaxis and superoxide generation at nanomolar concentrations, Boc-2 binds to the receptor without triggering the G-protein signaling cascade, effectively blocking the binding site. This guide compares its activity profile against standard agonists (fMLP, C5a, IL-8) and other antagonists (Cyclosporin H, WRW4) to establish its utility as a molecular probe for distinguishing FPR-mediated inflammation.
Mechanistic Profiling: Receptor Blockade
To understand the comparative data, one must first visualize the signaling pathway Boc-2 interrupts.[1]
Figure 1: FPR1 Signaling & Boc-2 Interference
The diagram below illustrates the G-protein coupled cascade triggered by fMLP and the competitive inhibition mechanism of Boc-2.[1]
Figure 1 Caption: Boc-PLPLP competitively binds FPR1, preventing fMLP-induced Gi protein dissociation, thereby inhibiting downstream calcium flux, actin polymerization (chemotaxis), and ROS production.
Comparative Analysis: Potency & Specificity
This section compares Boc-2 against three classes of reagents: Agonists (to measure inhibition), FPR2 Ligands (to measure specificity), and Non-FPR Chemoattractants (to measure off-target effects).
Antagonist Potency vs. fMLP
Boc-2 is most effective when pre-incubated with neutrophils before fMLP exposure.[1] It shifts the fMLP dose-response curve to the right without reducing the maximal response at extremely high fMLP concentrations (competitive inhibition).[1]
| Parameter | fMLP (Agonist) | Boc-PLPLP (Antagonist) | Comparison Note |
| Primary Action | Induces Chemotaxis & ROS | Inhibits fMLP-induced effects | Boc-2 is a "negative control" tool.[1] |
| Binding Affinity ( | ~0.5 - 1.0 nM (High Affinity) | ~230 nM | Boc-2 requires higher molar excess (~100x) to block fMLP effectively.[1] |
| Chemotaxis ( | ~10 nM (Induction) | N/A (Inhibition | Boc-2 does not induce migration alone.[1] |
| Superoxide ( | ~50 nM (Induction) | Potent blocker of respiratory burst.[1] |
Receptor Specificity: FPR1 vs. FPR2/ALX
A critical distinction in drug development is selectivity between FPR1 (host defense) and FPR2 (resolution of inflammation).[1]
-
Boc-PLPLP (Boc-2): Highly selective for FPR1 at concentrations < 10
M.[1] -
WRW4: Selective antagonist for FPR2 .[1]
-
Cyclosporin H: Potent FPR1 antagonist (often more potent than Boc-2 but cyclic and more expensive).[1]
Experimental Insight: If your compound inhibits fMLP (FPR1) but fails to inhibit WKYMVm (FPR2 agonist), it functions similarly to Boc-2.[1] If it inhibits both, it is a pan-FPR antagonist.[1]
Specificity Control: C5a and IL-8
To validate that an effect is FPR-mediated, Boc-2 is used as a blocker.[1] It should not inhibit chemotaxis induced by C5a or IL-8 (CXCL8), which utilize distinct GPCRs (C5aR and CXCR1/2).[1]
| Chemoattractant | Receptor | Effect of Boc-2 Pre-treatment |
| fMLP | FPR1 | >90% Inhibition |
| C5a | C5aR (CD88) | No Effect (at <10 |
| IL-8 (CXCL8) | CXCR1 / CXCR2 | No Effect |
| LTB4 | BLT1 | No Effect |
Experimental Protocols
To generate reproducible data comparing Boc-2 activity, follow these self-validating protocols.
Protocol: Competitive Chemotaxis Inhibition (Boyden Chamber)
Objective:[1][2] Determine the
Reagents:
-
Freshly isolated human neutrophils (
cells/mL in HBSS + 0.1% BSA).[1] -
Agonist: fMLP (Stock 10 mM in DMSO; Working 10 nM).[1]
-
Antagonist: Boc-PLPLP (Stock 10 mM in DMSO; Serial dilutions 0.1
M – 100 M).[1] -
Control: Vehicle (DMSO < 0.1%).[1]
Workflow:
-
Pre-incubation (Critical Step): Incubate neutrophils with varying concentrations of Boc-2 or Vehicle for 15 minutes at 37°C . This allows the antagonist to occupy the receptors before the agonist arrives.
-
Chamber Assembly: Place fMLP (10 nM constant) in the lower wells of the Boyden chamber/Transwell.
-
Cell Addition: Add the Boc-2-treated neutrophil suspension to the upper wells.
-
Migration: Incubate for 45–60 minutes at 37°C, 5% CO2.
-
Quantification: Count cells in the lower chamber (or lyse and measure fluorescence if cells are labeled).
-
Calculation: Calculate % Inhibition =
.
Protocol: Superoxide Anion Release (Cytochrome C Reduction)
Objective: Measure inhibition of the respiratory burst.
Workflow:
-
Mixture: In a cuvette, mix:
-
Baseline: Read Absorbance at 550 nm for 2 minutes to establish baseline.
-
Activation: Add fMLP (1
M final concentration). -
Kinetic Read: Monitor OD550 every 15 seconds for 10 minutes.
-
Validation: The slope (
OD/min) represents superoxide generation.[1] Boc-2 should reduce this slope in a dose-dependent manner.[1]
Visual Workflow: Experimental Logic
Figure 2 Caption: Experimental logic for validating Boc-2 activity. Inhibition of fMLP but failure to inhibit C5a confirms specific FPR1 antagonism.[1]
References
-
N Alpha-Formylated and Tert-Butyloxycarbonylated Phe-(Leu-Phe)n Peptides as Agonists and Antagonists. Biochim Biophys Acta.[1] 1990.[1]
-
Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor. Inflammation.[1] 2007.[1][3][4]
-
International Union of Basic and Clinical Pharmacology.[1] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacol Rev.[1] 2009.
-
Inhibition of C5a-induced neutrophil chemotaxis... by a new C5a receptor antagonist. Biochem Pharmacol.[1] 2000.[1][2]
-
Boc-dPhe-Leu-dPhe-Leu-Phe | FPR1 Antagonist. MedChemExpress Product Guide.[1]
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Phe-Leu-OMe | C21H32N2O5 | CID 7055495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Profiling: Phenylalanine-Rich Peptides vs. Ionic-Complementary Scaffolds
Executive Summary: The "Stiffness-Toxicity" Trade-off
Phenylalanine-rich peptides (PRPs), particularly those based on the diphenylalanine (FF) motif, are gaining traction in drug delivery and tissue engineering due to their exceptional mechanical rigidity (Young’s modulus) and rapid self-assembly driven by aromatic
Unlike ionic-complementary peptides (e.g., RADA16), which assemble via electrostatic screening and are generally biocompatible, PRPs can form rigid, non-degradable nanotubes that physically pierce cell membranes or induce oxidative stress similar to pathological amyloids (e.g., A
This guide objectively compares the cytotoxicity profiles of Homochiral PRPs, Heterochiral PRPs, and Standard Ionic Scaffolds, providing actionable protocols to assess and mitigate these risks.
Mechanistic Insight: Why Are PRPs Toxic?
The toxicity of phenylalanine-rich assemblies is not chemical but structural . The strong
-
Membrane Disruption: Rigid nanotubes can mechanically disrupt the lipid bilayer, causing leakage of intracellular contents (measured via LDH release).
-
Amyloidogenesis: Homochiral assemblies (L-Phe-L-Phe) often form "toxic oligomers" during the lag phase of assembly, which are known to trigger mitochondrial dysfunction.
-
The Heterochirality Solution: Introducing D-amino acids (e.g., D-Phe-L-Phe) alters the packing geometry.[1] These "heterochiral" peptides form nanofibrils rather than nanotubes, significantly reducing cytotoxicity while maintaining mechanical strength.
Visualization: The Divergent Assembly Pathways
The following diagram illustrates how chirality dictates the assembly pathway and subsequent toxicity.
Figure 1: Divergent assembly pathways. Homochiral peptides (Red) form rigid, toxic nanotubes. Heterochiral variants (Green) form biocompatible fibrils.
Comparative Analysis: Product Performance
The table below compares three classes of peptide scaffolds. RADA16 serves as the industry benchmark for biocompatibility.
| Feature | Product A: Homochiral PRP (e.g., Fmoc-FF) | Product B: Heterochiral PRP (e.g., Fmoc-D-Phe-L-Phe) | Product C: Ionic Scaffold (e.g., RADA16/PuraMatrix) |
| Primary Assembly Force | Aromatic | Modified | Ionic Complementarity |
| Morphology | Rigid Nanotubes / Crystals | Flexible Nanofibrils | Nanofibers |
| Mechanical Stiffness | High (20–100 kPa) | Moderate-High (10–40 kPa) | Low (<1 kPa) |
| Cytotoxicity (Fibroblasts) | High (IC50 < 500 | Low (Non-toxic > 2 mM) | Negligible |
| Hemolytic Activity | Moderate (Concentration dependent) | Low | None |
| Key Risk | Amyloid-like aggregation; Immunogenicity | Synthesis cost | Weak mechanical support; Acidic pH |
| Best Application | Antimicrobial coatings (requires toxicity) | 3D Cell Culture; Drug Depot | Soft Tissue Regeneration |
Key Takeaway: If your application requires high stiffness (e.g., bone defects), Product B (Heterochiral) is the superior choice, offering the mechanics of Product A with the safety profile of Product C.
Experimental Validation Protocols
To validate the safety of a Phe-rich peptide, you must distinguish between chemical toxicity and assembly-state toxicity.
Protocol A: Thioflavin T (ThT) Aggregation Assay
Purpose: To determine if the peptide forms amyloid-like fibrils which correlate with toxicity.
-
Preparation: Dissolve peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to ensure a monomeric starting state. Evaporate HFIP to form a film.
-
Rehydration: Rehydrate film in PBS (pH 7.4) to final concentration (e.g., 1 mM).
-
Staining: Add Thioflavin T to a final concentration of 20
M. -
Measurement: Read fluorescence kinetics (Ex: 440 nm, Em: 482 nm) over 24 hours at 37°C.
-
Interpretation: A sigmoidal curve indicates amyloid nucleation-dependent assembly (High Risk). A flat line indicates amorphous or non-amyloid assembly (Lower Risk).
Protocol B: Dual-Readout Cytotoxicity (MTT + LDH)
Purpose: To distinguish between metabolic inhibition (MTT) and membrane rupture (LDH).
Figure 2: Dual-readout workflow. LDH release confirms membrane damage typical of Phe-rich nanotubes.
Mitigation Strategies
If your formulation requires Phe-rich peptides for their mechanical properties, employ these strategies to reduce toxicity:
-
Co-Assembly: Mix cationic Phe-peptides with anionic counterparts (e.g., FF + Glutamic acid-rich peptides). This "charge masking" prevents uncontrolled aggregation and improves biocompatibility [4].
-
PEGylation: Conjugating Polyethylene Glycol (PEG) to the N-terminus creates a steric shield, preventing the formation of large, toxic fibrils and reducing uptake by macrophages.
-
Chirality Modification: As detailed in Section 3, substituting L-Phe with D-Phe (Heterochirality) is the most effective method to eliminate amyloid toxicity without sacrificing gel strength [2].
References
-
Gazit, E. (2003). Mechanisms of amyloid fibril formation: The importance of the phenylalanine zipper. Science. Link (Fundamental mechanism of Phe-stacking).
-
Marchesan, S., et al. (2020).[2] Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.[3] Link (Evidence for heterochirality reducing toxicity).
-
Zhang, S., et al. (2021).[2] Clinical Use of the Self-Assembling Peptide RADA16: A Review. Frontiers in Bioengineering and Biotechnology. Link (Benchmark data for RADA16).
-
Yan, X., et al. (2010).[3] Self-assembly and application of diphenylalanine-based nanostructures. Chemical Society Reviews.[3] Link (Review of FF toxicity and applications).
-
Kumar, P., et al. (2014). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1.[4] PLOS ONE. Link (Specifics on Phe-residue cytotoxicity in AMPs).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stoichiometry-Controlled Structural Transformation of Diphenylalanine Nanoassemblies through Coassembly with Charged Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship & Efficacy of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2)
Content Type: Technical Comparison & Protocol Guide Target Audience: Immunologists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Antagonist Profile
N-Boc-Phe-Leu-Phe-Leu-Phe (commonly abbreviated as Boc-2 or Boc-FLFLF ) is a synthetic pentapeptide antagonist targeting the Formyl Peptide Receptors (FPRs), specifically FPR1 and FPR2/ALX .
While classic formyl peptides (like fMLP) act as potent agonists recruiting neutrophils to sites of bacterial infection, Boc-FLFLF serves as a critical tool for dissecting these inflammatory pathways. It functions by competitively occupying the receptor orthosteric site without triggering the G-protein conformational switch required for chemotaxis and superoxide generation.
Key Distinction: While Cyclosporin H is often cited as the most potent FPR1-specific antagonist (
Structure-Activity Relationship (SAR) Analysis
The efficacy of Boc-FLFLF is dictated by three structural pillars that convert a potential agonist sequence into a functional antagonist.
A. The N-Terminal Protection (The "Boc" Cap)
-
Mechanism: The tert-butyloxycarbonyl (Boc) group replaces the formyl group found in bacterial agonists (fMLP).
-
Causality: The formyl group in fMLP forms a critical hydrogen bond with the receptor binding pocket (specifically interacting with residues like Asp106 and Arg201 in FPR1) to stabilize the active state. The bulky, hydrophobic Boc group sterically hinders this "lock-in" mechanism, allowing binding but preventing the transmembrane helix shift necessary for
coupling.
B. The Hydrophobic Pentapeptide Stack (Phe-Leu-Phe-Leu-Phe)
-
Mechanism: The alternating Phenylalanine (Phe) and Leucine (Leu) residues create a highly lipophilic chain.
-
Causality: This sequence mimics the hydrophobic nature of bacterial signal peptides. The extended length (pentapeptide vs. the tripeptide fMLP) increases the contact surface area within the receptor's transmembrane core, enhancing affinity (
) despite the lack of agonist efficacy.
C. Stereochemistry (Chirality)
-
Critical Insight: The biological activity is strictly stereoselective. The all-L isomer is the standard antagonist.
-
Warning: Recent data indicates that D-isomers (e.g., Boc-D-Phe-D-Leu-...) may exhibit divergent activities, such as interacting with FPR3 or promoting angiogenesis, rather than simply blocking neutrophil chemotaxis.
Comparative Performance: Boc-FLFLF vs. Alternatives[1]
The following table contrasts Boc-FLFLF with its primary alternatives in neutrophil biology.
| Feature | N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-2) | Cyclosporin H (CsH) | Boc-MLF (Boc-1) |
| Primary Target | FPR1 & FPR2 (Concentration dependent) | FPR1 (Highly Selective) | FPR1 |
| Mechanism | Competitive Antagonist | Inverse Agonist / Antagonist | Competitive Antagonist |
| Potency ( | ~0.6 - 2.0 | ~0.02 - 0.1 | ~5 - 20 |
| Binding Affinity ( | ~ 1 | ~ 0.1 | > 10 |
| Solubility | DMSO (Insoluble in water) | DMSO/Ethanol | DMSO |
| Use Case | General blockade of formyl peptide signaling; dual FPR1/2 inhibition studies.[1] | Precise FPR1 isolation; studies requiring high potency. | Early comparative studies (less common now). |
Mechanistic Visualization
The following diagram illustrates the competitive antagonism mechanism at the neutrophil membrane.
Caption: Competitive binding dynamics at the FPR1 receptor. Boc-FLFLF occupies the orthosteric site, preventing fMLP binding and subsequent G-protein activation.
Validated Experimental Protocol: Neutrophil Chemotaxis Inhibition
This protocol validates the activity of Boc-FLFLF using a Boyden Chamber (Transwell) assay. This is a functional readout preferred over radioligand binding for verifying biological efficacy.
Materials Required
-
Cells: Freshly isolated human neutrophils (
cells/mL in HBSS). -
Chemoattractant (Agonist): fMLP (10 nM final concentration).
-
Antagonist: Boc-FLFLF (Stock 10 mM in DMSO).
-
Chamber: 96-well Transwell plate (3.0
m pore size polycarbonate filter). -
Detection: Calcein-AM or ATP-luminescence (e.g., CellTiter-Glo).
Step-by-Step Methodology
-
Antagonist Pre-Incubation (Critical Step):
-
Divide neutrophils into treatment groups.
-
Incubate neutrophils with varying concentrations of Boc-FLFLF (
to ) for 15-20 minutes at 37°C. -
Control: Incubate Vehicle (DMSO) control in parallel. Final DMSO concentration must be <0.1%.
-
Rationale: Pre-incubation ensures the antagonist occupies the receptor sites before the agonist is introduced.
-
-
Chamber Assembly:
-
Lower Chamber: Add 29
L of chemoattractant (fMLP, 10 nM) or buffer (negative control). -
Upper Chamber: Carefully pipette 25
L of the pre-incubated neutrophil/antagonist mixture onto the filter membrane.
-
-
Migration Period:
-
Incubate the chamber for 45 minutes at 37°C in a 5%
humidified incubator. -
Note: Do not exceed 60 minutes; neutrophils may begin to migrate randomly (chemokinesis) rather than directionally (chemotaxis).
-
-
Quantification:
-
Remove the upper chamber.
-
Quantify cells in the lower reservoir using ATP luminescence or by counting lysed cells.
-
Calculation: % Inhibition =
.
-
Workflow Visualization
Caption: Workflow for assessing Boc-FLFLF efficacy via Boyden Chamber Chemotaxis Assay.
References
-
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor." Inflammation.[2][3]
-
Wenzel-Seifert, K., et al. (1991). "Cyclosporin H is a potent and selective formyl peptide receptor antagonist.[3] Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine." Journal of Immunology.
-
Prevete, N., et al. (2015). "The Formyl Peptide Receptor 1 Exerts a Tumor Suppressor Function in Human Gastric Cancer by Counteracting Angiogenesis." Oncogene.
-
Southgate, E. L., et al. (2008). "Chemotaxis Assays for Neutrophils." Methods in Molecular Biology.
Sources
- 1. N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-甲酰-甲硫氨酰-亮氨酰-苯丙氨酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Boc-Phe-Leu-Phe-Leu-Phe proper disposal procedures
Comprehensive Disposal and Handling Guide for N-Boc-Phe-Leu-Phe-Leu-Phe
Audience: Researchers, Laboratory Managers, and Drug Development Professionals. Purpose: To provide an authoritative, step-by-step operational guide for the safe containment, deactivation, and disposal of N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), ensuring compliance with environmental regulations and maintaining laboratory safety standards.
Compound Profile & Risk Assessment
N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a synthetic pentapeptide and a potent, selective antagonist of the Formyl Peptide Receptor 1 (FPR1) . While often classified as a research chemical with low acute toxicity compared to heavy metals or cytotoxins, its specific biological activity (immune modulation of neutrophils) mandates that it be handled as a Bioactive Hazardous Substance .
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| CAS Number | 66556-73-8 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (White powder) | Dust generation risk; requires N95 or fume hood during transfer. |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | Do NOT pour down sink. Aqueous drains will clog or precipitate the compound. |
| Biological Activity | FPR1 Antagonist (IC50 ~0.63 µM) | Modulates immune response; treat as a pharmacological agent. |
| Storage | -20°C (Desiccated) | Cold-stored vials may be pressurized; allow to warm before opening to prevent dispersal. |
Critical Risk Factor: The DMSO Vector
Boc-FLFLF is frequently solubilized in Dimethyl Sulfoxide (DMSO) . DMSO is a potent skin penetrant that can carry dissolved peptides directly into the bloodstream.
-
Risk: Exposure to a DMSO solution of Boc-FLFLF is significantly more hazardous than exposure to the dry powder.
-
Control: Double-gloving (Nitrile) is mandatory when handling solutions.
Waste Stream Classification
Proper disposal requires segregating the compound based on its physical state and solvent matrix. Do not mix incompatible waste streams.
Figure 1: Decision logic for segregating Boc-FLFLF waste streams to ensure regulatory compliance.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid (Dry) Peptide
Applicable for: Expired stocks, surplus powder, or spilled solids.
-
PPE Requirement: Nitrile gloves, safety goggles, lab coat. Use an N95 mask or work inside a fume hood to prevent inhalation of dust.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Chemical."
-
Transfer:
-
If the peptide is in a glass vial, place the entire vial (cap closed) into the waste jar. Do not attempt to empty the vial to save glass; the dust risk outweighs the recycling value.
-
If loose powder: Sweep gently using a brush and pan dedicated to chemical waste, or wipe up with a damp paper towel (to suppress dust) and place the towel in the waste jar.
-
-
Labeling: Tag the container with the full chemical name: "N-Boc-Phe-Leu-Phe-Leu-Phe, Solid." Avoid abbreviations like "Boc-Pep" which can confuse waste contractors.
Protocol B: Disposal of Liquid Solutions (DMSO/Methanol Stocks)
Applicable for: Experimental aliquots, leftover stock solutions.
-
Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMSO, Methanol, Ethanol).
-
Note: Most Boc-FLFLF stocks use DMSO (Non-Halogenated).
-
-
Segregation: Pour the solution into the appropriate Organic Waste Carboy .
-
Do NOT pour into aqueous waste or down the sink. The peptide will precipitate in water, creating sludge that clogs plumbing and violates EPA discharge rules.
-
-
Rinsing: Rinse the empty vial once with the same solvent (e.g., Methanol) and pour the rinse into the organic waste.
-
Final Vial Disposal: Place the rinsed vial into the "Solid Chemical Debris" bin or a glass sharps container labeled for chemical contamination.
Protocol C: Contaminated Debris (Consumables)
Applicable for: Pipette tips, weighing boats, gloves, and paper towels.
-
Collection: Collect all consumables that contacted the peptide in a clear, sealable plastic bag (4 mil thickness).
-
Sealing: Twist and tape the bag neck to create a seal.
-
Disposal: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .
-
Exception: If the debris includes needles or broken glass, it must go into a hard-walled Sharps Container labeled "Chemical Contaminated Sharps."
-
Decontamination & Spill Response
Accidental spills of Boc-FLFLF, especially in DMSO, require immediate containment to prevent surface absorption.
Figure 2: Operational workflow for cleaning Boc-FLFLF spills.
Decontamination Procedure:
-
Solubilize: Because Boc-FLFLF is hydrophobic, water alone will not clean the surface. It will merely spread the peptide.
-
Primary Wipe: Use a paper towel soaked in 70% Ethanol or Methanol to wipe the area. This solubilizes the peptide and lifts it off the surface.
-
Secondary Wash: Follow with a soap and water wash to remove residual solvent and peptide traces.
-
Verification: For high-safety environments, use a UV lamp (if the peptide concentration was high enough to fluoresce, though Phe fluorescence is weak) or simply assume the area is clean after a double-solvent wipe.
Regulatory Compliance (EPA & Global)
Adherence to regulatory standards is non-negotiable.[1]
-
US EPA Classification: Boc-FLFLF is not explicitly listed on the P-list (acutely hazardous) or U-list. However, under RCRA (Resource Conservation and Recovery Act) , it is classified as a chemical waste.
-
Generator Status: Ensure your facility tracks the weight of this waste towards its monthly generator status (VSQG, SQG, or LQG).
-
-
Drain Disposal Prohibition: Under 40 CFR 261.3 , pouring organic chemicals or bioactive peptides down the drain is illegal.
-
Labeling: All waste containers must be labeled with:
References
-
MedChemExpress . (2024). BOC-FlFlF Safety Data Sheet & Product Information. Retrieved from
-
United States Environmental Protection Agency (EPA) . (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from
-
Bachem . (2024). Handling and Storage Guidelines for Peptides. Retrieved from
-
Sigma-Aldrich . (2024). Boc-Phe-OH Safety Data Sheet (Analogous Handling). Retrieved from
Sources
Personal protective equipment for handling N-Boc-Phe-Leu-Phe-Leu-Phe
Executive Safety Summary
N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is not merely a "white powder"; it is a hydrophobic, self-assembling pentapeptide capable of forming amyloid-like fibrils and nanotubes. While often classified under generic "Caution - Substance Not Fully Tested" labels, its physical properties dictate a higher biosafety level than standard amino acids.
The Critical Hazards are Twofold:
-
Inhalation Sensitization (Solid State): As a lyophilized powder, this peptide is static-prone and low-density. It readily becomes airborne, presenting a risk of respiratory sensitization and potential pulmonary inflammation due to its fibrillar nanostructure.
-
Solvent-Mediated Exposure (Solution State): Due to the N-Boc protection and hydrophobic residues (Phe/Leu), this peptide requires aggressive organic solvents (HFIP, DMSO, or TFE) for solubilization. Standard nitrile gloves offer insufficient protection against these solvents , creating a vehicle for transdermal peptide delivery.
Personal Protective Equipment (PPE) Matrix
This matrix supersedes standard BSL-1 requirements. It is designed to prevent both immediate chemical injury from solvents and long-term immunological sensitization from the peptide.
| Protection Zone | Required Equipment | Technical Rationale & Specifications |
| Hand Protection (Primary) | Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Silver Shield® / 4H® (Laminate) or Butyl Rubber | Crucial: Standard nitrile degrades rapidly in HFIP (Hexafluoroisopropanol) and is permeable to DMSO . If using HFIP, laminate gloves are mandatory to prevent corrosive burns and peptide absorption. |
| Respiratory | P100 / N95 Respirator (Minimum)Preferred: PAPR or Fume Hood | The peptide self-assembles into high-aspect-ratio nanostructures. Inhalation of these fibrils can trigger "frustrated phagocytosis" in lung tissue. Always weigh inside a certified fume hood or powder containment balance enclosure. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Lyophilized peptide dust drifts around shields. Goggles provide a seal against dust entry and solvent splashes. |
| Body | Tyvek® Lab Coat (Closed Front) + Sleeve Covers | Cotton lab coats trap dust fibers. Tyvek sheds particles and prevents the "wicking" of solvent spills to the skin. |
Operational Workflow & Causality
Why we do what we do: The logic behind the protocol.
Phase 1: Preparation & Weighing (Solid State)
The Risk: Static charge causes the peptide to "jump" from the spatula, creating an invisible aerosol.
-
Protocol:
-
Static Control: Use an ionizing anti-static gun on the vial and spatula before opening.
-
Containment: Weighing must occur inside a chemical fume hood or a balance enclosure with HEPA filtration.
-
Surface Prep: Place a black mat or dark paper in the hood. This provides contrast to see spilled white powder immediately.
-
Phase 2: Solubilization (The Critical Step)
The Risk: Solvents like HFIP are volatile corrosives; DMSO is a penetrant.
-
Protocol:
-
Solvent Choice: If dissolving in HFIP (common for self-assembly studies), ensure the vial is glass (borosilicate). HFIP can extract plasticizers from certain microtubes.
-
Venting: Do not cap the vial tightly immediately after adding solvent if an exothermic reaction or gas evolution is possible (rare for this peptide, but standard for Boc-deprotection).
-
Spill Management: If a spill occurs, do not wipe dry . Cover with a wet paper towel (soaked in ethanol/water) to dampen the powder, preventing dust formation, then wipe.
-
Phase 3: Disposal
The Risk: Bioaccumulation and environmental toxicity.
-
Protocol:
-
Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (P-list equivalent protocols recommended).
-
Liquid Waste: Segregate based on solvent.
-
DMSO mixtures: Organic Waste (Non-Halogenated).
-
HFIP/TFE mixtures:Halogenated Organic Waste. Do not mix HFIP with acids.
-
-
Visualized Safety Workflow (DOT Diagram)
Caption: Operational flow emphasizing temperature equilibration to prevent moisture absorption (clumping) and the critical PPE checkpoint before handling the open substance.
Emergency Response Data
| Scenario | Immediate Action |
| Skin Contact (Powder) | Wash with soap and water for 15 min. Monitor for redness (sensitization). |
| Skin Contact (Solution) | Do not scrub. Rinse with water for 15 min. If dissolved in HFIP, seek medical attention immediately (HFIP is corrosive). |
| Inhalation | Move to fresh air.[1][2][3] If wheezing occurs (sensitization sign), seek medical aid. |
| Eye Contact | Flush with eyewash for 15 min. Hold eyelids open. |
References
-
Ansell Chemical Resistance Guide. (Permeation data for HFIP and DMSO). Source:
-
National Institutes of Health (NIH) - PubChem. (Boc-L-Phenylalanine Safety Data). Source:
-
MDPI - Antimicrobial Peptide Nanoassemblies. (Mechanisms of self-assembly and hydrophobicity hazards). Source:
-
University of Cape Town. (Peptide Sensitization and Anaphylaxis Case Studies). Source:
-
Fisher Scientific. (Safety Data Sheet for Boc-Protected Amino Acids). Source:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
